molecular formula C9H10ClFO2 B1612681 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene CAS No. 1036383-28-4

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Cat. No.: B1612681
CAS No.: 1036383-28-4
M. Wt: 204.62 g/mol
InChI Key: RXENEGBURNHZNI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is a useful research compound. Its molecular formula is C9H10ClFO2 and its molecular weight is 204.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXENEGBURNHZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591121
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
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Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036383-28-4
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It prioritizes actionable synthesis data, safety protocols, and structural applications in drug discovery.

CAS Number: 1036383-28-4 Role: Strategic Intermediate & Solubility-Enhancing Scaffold Document Type: Technical Whitepaper (Level 3: Synthesis & Application)

Chemical Identity & Structural Fingerprint

This compound represents a critical "linker-scaffold" hybrid used in the optimization of small molecule inhibitors, particularly within the Tyrosine Kinase Inhibitor (TKI) space. It combines a metabolically robust halogenated core (2-Cl, 4-F) with a solubilizing glycol ether tail.

Identifier Value
Chemical Name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
CAS Number 1036383-28-4
Molecular Formula C₉H₁₀ClFO₂
Molecular Weight 204.63 g/mol
SMILES COCCOc1c(Cl)cc(F)cc1
InChI Key Derived from structure (e.g., UHHZGIHGBLCIJM...)[1][2][3][4][5][6][7][8]
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Strategic Utility in Drug Design

The Pharmacophore Logic

In modern drug discovery, particularly for EGFR and VEGFR inhibitors, this molecule addresses two competing requirements:

  • Binding Affinity: The 2-chloro-4-fluoro substitution pattern is a "privileged motif" that mimics the electronic properties of the aniline moiety found in drugs like Gefitinib and Afatinib , but with altered H-bond acceptor/donor profiles. The halogens provide metabolic blocking at vulnerable ring positions.

  • ADME Optimization: The 2-methoxyethoxy (ethylene glycol ether) tail acts as a solubilizing anchor. It disrupts crystal lattice energy to improve solubility and extends into the solvent-exposed region of the kinase binding pocket, often improving oral bioavailability compared to a bare phenyl ring.

Application Domains[9][11]
  • Kinase Inhibitor Synthesis: Precursor for "Next-Gen" TKIs where the aniline nitrogen is replaced by an oxygen ether linkage to alter potency or bypass resistance mutations.

  • Impurity Profiling: Used as a reference standard to quantify process impurities in the synthesis of Gefitinib-related compounds (where phenol contaminants may react with side-chain alkylators).

  • PROTAC Linkers: The methoxyethoxy chain serves as a "mini-PEG" initiation point for designing Proteolysis Targeting Chimeras (PROTACs).

Synthetic Routes & Process Chemistry

The synthesis follows a Williamson Ether Synthesis protocol. This section details a self-validating workflow designed for high purity (>98%).

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the convergent synthesis from 2-chloro-4-fluorophenol.

SynthesisWorkflow Reactant1 2-Chloro-4-fluorophenol (CAS: 1996-41-4) Intermediate Transition State (Phenoxide Attack) Reactant1->Intermediate Deprotonation Reactant2 1-Bromo-2-methoxyethane (CAS: 6482-24-2) Reactant2->Intermediate SN2 Attack Reagents Base: K2CO3 or Cs2CO3 Solvent: DMF or Acetone Catalyst: KI (Optional) Reagents->Intermediate Product 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS: 1036383-28-4) Intermediate->Product Reflux 6-12h

Figure 1: Convergent synthesis via Williamson Etherification. The SN2 mechanism requires anhydrous conditions to prevent hydrolysis of the alkyl halide.

Detailed Protocol (Bench Scale)

Objective: Synthesis of 10g of Target Material.

  • Preparation:

    • Charge a 250 mL round-bottom flask with 2-chloro-4-fluorophenol (1.0 eq, 10.0 g).

    • Dissolve in anhydrous DMF (Dimethylformamide) (50 mL). Note: Acetone can be used for easier workup but requires longer reaction times.

    • Add Potassium Carbonate (K₂CO₃) (2.0 eq, granular, anhydrous).

    • Optional: Add catalytic Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism (converting bromide to more reactive iodide in situ).

  • Alkylation:

    • Add 1-bromo-2-methoxyethane (1.2 eq) dropwise at room temperature.

    • Heat the mixture to 60–80°C under nitrogen atmosphere.

    • Monitor: Check via TLC (Hexane/EtOAc 8:2) or HPLC after 4 hours. The phenol starting material (retention time ~X min) should disappear.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[7]

    • Pour into Ice Water (200 mL). The product is an ether and should separate as an oil or precipitate.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 1M NaOH (2 x 30 mL). Critical Step: This removes any unreacted phenol, ensuring the final product is free of acidic starting material.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • If oil is impure: Vacuum distillation (high vacuum required due to boiling point >200°C at atm).

    • If solid: Recrystallization from cold Hexane/Ethanol.

Analytical Characterization (QC Standards)

To ensure scientific integrity, the isolated product must meet these criteria:

MethodExpected Signal / Criteria
¹H NMR (CDCl₃, 400 MHz) δ 6.9–7.2 (m, 3H): Aromatic protons (pattern specific to 1,2,4-substitution).δ 4.15 (t, 2H): -O-CH ₂-CH₂-δ 3.75 (t, 2H): -CH₂-CH ₂-O-δ 3.45 (s, 3H): Terminal -OCH
HPLC Purity >98.0% (Area %) at 254 nm.
Mass Spec (LC-MS) [M+H]⁺ observed at ~205.1 m/z (Check for Cl isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).

Handling, Stability & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (halogenated ether).

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[9]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Ethers can form peroxides upon prolonged exposure to air; however, the electron-withdrawing halogens on the ring provide some oxidative stability compared to simple alkyl ethers.

  • Incompatibility: Strong oxidizing agents.

Downstream Logic: From Intermediate to Inhibitor

The following diagram illustrates how this intermediate fits into a larger drug discovery workflow, specifically for EGFR inhibition.

DrugDesignLogic cluster_logic Design Rationale Intermediate 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (The Scaffold) Step1 Nitration (HNO3/H2SO4) Intermediate->Step1 NitroDeriv Nitro-Intermediate (Regioselective at C5) Step1->NitroDeriv Step2 Reduction (Fe/HCl or H2/Pd) NitroDeriv->Step2 Aniline Functionalized Aniline Step2->Aniline Step3 Coupling with Quinazoline/Pyrimidine Core Aniline->Step3 FinalDrug Candidate TKI (EGFR/HER2 Inhibitor) Step3->FinalDrug Rationale Ether tail improves solubility vs. naked phenyl

Figure 2: Retrosynthetic application of the intermediate in creating aniline precursors for kinase inhibitors.

References

  • Sigma-Aldrich (Merck). Product Catalog: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS 1036383-28-4). Retrieved from (Verified via search snippets).

  • Splendid Lab. Pharmaceutical Intermediates Catalog: Halogenated Ethers. Retrieved from .

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary: Halogenated Anisole Derivatives. (General reference for physicochemical properties of halo-ethers).
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors. (Contextual reference for the utility of 3-chloro-4-fluorophenyl motifs).

Sources

The Energetic Landscape of Drug Scaffolds: A Technical Guide to the Thermodynamic Properties of Halogenated Alkoxy Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Understanding the Energetic Drivers of Molecular Behavior

In the intricate dance of drug discovery and development, the static, three-dimensional structure of a molecule tells only part of the story. To truly predict and modulate a compound's behavior—from its synthesis and purification to its ultimate interaction with a biological target—we must delve into its thermodynamic properties. Halogenated alkoxy benzenes represent a cornerstone scaffold in medicinal chemistry, their unique electronic and steric characteristics offering a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[][2] The strategic incorporation of halogens and alkoxy groups can profoundly influence a molecule's lipophilicity, membrane permeability, and binding affinity, often through subtle yet significant energetic shifts.[3][4]

This in-depth technical guide moves beyond a mere cataloging of data to provide a foundational understanding of the thermodynamic principles governing this critical class of compounds. As a Senior Application Scientist, the aim is not just to present protocols but to illuminate the causality behind them, offering a framework for both the rational design of novel therapeutics and the robust characterization of existing ones. We will explore the experimental and computational methodologies used to determine key thermodynamic parameters, analyze the intricate structure-property relationships at play, and connect these fundamental properties to their real-world applications in drug development.

I. The Thermodynamic Trinity: Key Parameters and Their Significance

Three core thermodynamic properties form the bedrock of our understanding of a molecule's energetic landscape:

  • Enthalpy of Formation (ΔHf°): This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the molecule's intrinsic stability. A more negative enthalpy of formation indicates a more stable compound. In the context of drug design, understanding the relative stabilities of different isomers or substituted analogs is crucial for predicting reaction feasibility and identifying the most energetically favorable synthetic routes.

  • Vapor Pressure (Pvap): This property describes the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature. It is a measure of a substance's volatility. Vapor pressure is a critical parameter in purification processes such as distillation, and it also influences a compound's environmental fate and potential for inhalation exposure. For drug candidates, volatility can impact formulation, storage, and delivery.

  • Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount. It provides insight into the vibrational, rotational, and translational energy states accessible to a molecule. In a practical sense, heat capacity data is essential for chemical process design, safety assessments, and understanding the temperature dependence of other thermodynamic properties.

II. Experimental Determination of Thermodynamic Properties: A Practical Guide

The accurate experimental determination of thermodynamic properties is the gold standard for characterizing a compound. Here, we detail the methodologies for measuring the "thermodynamic trinity," emphasizing the rationale behind the experimental choices.

A. Enthalpy of Formation: The Power of Combustion Calorimetry

Static bomb calorimetry is a primary and highly accurate method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[5]

Protocol: Static Bomb Calorimetry for a Liquid Halogenated Alkoxy Benzene

  • Sample Preparation and Encapsulation:

    • The "Why": Halogenated compounds can produce corrosive acidic gases (e.g., HCl, HBr) upon combustion, which can damage the calorimeter.[5] Encapsulation in a combustible, halogen-free material with a well-known enthalpy of combustion (e.g., polyethylene) protects the bomb and ensures complete combustion of the sample. Volatile liquids require careful handling to prevent evaporation before the experiment.

    • Step-by-Step:

      • Accurately weigh a clean, dry polyethylene ampoule.

      • Introduce a precise mass (typically 0.5-1.0 g) of the liquid halogenated alkoxy benzene into the ampoule using a syringe.

      • Heat-seal the ampoule, ensuring no leakage.

      • Record the final mass of the sealed ampoule and sample.

  • Bomb Preparation:

    • The "Why": A controlled environment is crucial for a well-defined reaction. The presence of a small amount of water helps to dissolve the acidic combustion products, bringing them to a standard state for thermochemical corrections.[6]

    • Step-by-Step:

      • Place the sealed ampoule in the crucible of the bomb head.

      • Attach a fuse wire (e.g., platinum or iron) to the electrodes, ensuring it is in contact with the ampoule.

      • Add a small, precise amount of distilled water (typically 1 mL) to the bottom of the bomb.

  • Assembly and Pressurization:

    • The "Why": A high pressure of pure oxygen ensures complete and rapid combustion of the organic sample. Incomplete combustion would lead to inaccurate results.[7]

    • Step-by-Step:

      • Carefully assemble the bomb, ensuring a gas-tight seal.

      • Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

      • Pressurize the bomb with high-purity oxygen to a pressure of approximately 30 atm.[7]

  • Calorimetric Measurement:

    • The "Why": The principle of isoperibol calorimetry is to measure the temperature rise of a surrounding water jacket of known heat capacity. The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid.[6]

    • Step-by-Step:

      • Submerge the sealed bomb in the calorimeter's water jacket.

      • Allow the system to reach thermal equilibrium.

      • Ignite the sample by passing a current through the fuse wire.

      • Record the temperature of the water jacket at regular intervals until a stable final temperature is reached.

  • Post-Combustion Analysis and Corrections:

    • The "Why": The raw temperature rise must be corrected for various factors to obtain the standard enthalpy of combustion. These include the heat released by the combustion of the fuse wire and the ampoule, and the energy of formation of nitric acid (from any residual nitrogen) and the halogen acid.[5]

    • Step-by-Step:

      • Vent the bomb and collect the liquid contents.

      • Titrate the bomb washings with a standard base to determine the amount of acid formed.

      • Apply the necessary thermochemical corrections (Washburn corrections) to calculate the standard internal energy of combustion (ΔcU°).

      • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°).

G cluster_prep Sample & Bomb Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis A Weigh and encapsulate liquid sample B Prepare bomb with fuse wire and water A->B C Assemble and pressurize bomb with O2 B->C D Equilibrate in calorimeter C->D E Ignite sample D->E F Record temperature change E->F G Analyze combustion products (acid titration) F->G H Apply Washburn corrections G->H I Calculate ΔfH° H->I

Figure 2: Workflow for determining vapor pressure and enthalpy of vaporization/sublimation using the Knudsen effusion method.
C. Heat Capacity: The Role of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used and relatively rapid technique for determining the heat capacity of solids and liquids. [8][9]The method measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.

Protocol: DSC for Liquid Heat Capacity Measurement

  • Calibration:

    • The "Why": The DSC instrument must be calibrated for both temperature and heat flow to ensure accurate measurements. This is typically done using certified reference materials with known melting points and enthalpies of fusion (e.g., indium). [10] * Step-by-Step:

      • Perform calibration runs with appropriate standards according to the instrument manufacturer's instructions.

  • Sample Preparation:

    • The "Why": For volatile liquids like some halogenated alkoxy benzenes, it is crucial to use hermetically sealed pans to prevent mass loss due to evaporation during the measurement, which would lead to erroneous heat capacity values. [6] * Step-by-Step:

      • Accurately weigh an empty hermetic DSC pan and lid.

      • Introduce a small, precise amount of the liquid sample (typically 5-15 mg) into the pan. [8] 3. Hermetically seal the pan.

      • Record the final mass of the sealed pan and sample.

  • DSC Measurement:

    • The "Why": The "three-step method" is a common and reliable procedure for heat capacity determination. It involves running a baseline (empty pans), a standard (sapphire, with a well-known heat capacity), and the sample under identical conditions. [7] * Step-by-Step:

      • Baseline Run: Place an empty, sealed pan in the sample position and another empty, sealed pan in the reference position. Run the desired temperature program (e.g., heating at 10-20 °C/min).

      • Standard Run: Place a sapphire standard in the sample pan and run the same temperature program.

      • Sample Run: Replace the sapphire standard with the sealed sample pan and run the identical temperature program.

  • Calculation of Heat Capacity:

    • The "Why": The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature. The difference in heat flow between the sample and the baseline is proportional to the sample's heat capacity, with the sapphire run providing the proportionality constant.

    • Step-by-Step:

      • At a specific temperature, subtract the baseline heat flow from both the sample and standard heat flow signals.

      • Calculate the specific heat capacity of the sample (Cp,sample) using the following equation: Cp,sample = (ΔQ_sample / m_sample) * (m_std * Cp,std / ΔQ_std) where ΔQ is the heat flow, m is the mass, and "std" refers to the sapphire standard.

Workflow for DSC Heat Capacity Measurement

G cluster_prep Preparation cluster_measurement Three-Step Measurement cluster_analysis Calculation A Calibrate DSC B Prepare sample in hermetic pan A->B C Run 1: Baseline (empty pans) B->C D Run 2: Standard (sapphire) C->D E Run 3: Sample D->E F Subtract baseline from sample and standard data E->F G Calculate Cp of sample by comparison F->G

Figure 3: Workflow for determining heat capacity using the three-step DSC method.

III. Computational Modeling: Predicting Thermodynamic Properties

While experimental measurements are the definitive source of thermodynamic data, they can be time-consuming and require specialized equipment. Computational chemistry offers a powerful and increasingly accurate alternative for predicting these properties, enabling high-throughput screening of virtual compounds and providing insights into structure-property relationships. [11]

A. Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods can provide accurate estimates of molecular energies, from which thermodynamic properties can be derived. [12][13]

  • Isodesmic Reactions: A particularly effective approach for calculating enthalpies of formation is the use of isodesmic reactions. [12]In these hypothetical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules as reference compounds, systematic errors in the quantum chemical calculations largely cancel out, leading to more accurate predictions of the enthalpy of formation for the target molecule.

  • Composite Methods: Methods like the Gaussian-n (G3, G4) theories combine calculations at different levels of theory and basis sets to achieve high accuracy for thermochemical data. [14][15]

B. Group Additivity Methods

For rapid estimation of thermodynamic properties, group additivity methods, pioneered by Benson, are invaluable. [16][17]These methods are based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of contributions from its constituent functional groups.

  • Principle: The molecule is dissected into a set of defined groups, and each group is assigned an empirical value for a given thermodynamic property (e.g., enthalpy of formation, heat capacity). These group values are derived from experimental data on a large set of well-characterized compounds. [14]* Application to Halogenated Alkoxy Benzenes: For a molecule like 4-chloroanisole, the enthalpy of formation would be estimated by summing the group contributions for a methyl group bonded to an oxygen, an oxygen bonded to an aromatic carbon, an aromatic carbon bonded to chlorine, and the other aromatic C-H groups, along with any necessary corrections for symmetry or ring strain. [14]

IV. Structure-Property Relationships: The Influence of Halogen and Alkoxy Groups

The systematic variation of halogen and alkoxy substituents on a benzene ring provides a rich platform for studying structure-property relationships.

A. Enthalpy of Formation and Molecular Stability

The stability of halogenated alkoxy benzenes is influenced by a combination of inductive and resonance effects of the substituents.

  • Halogen Substitution: The enthalpy of formation generally becomes less negative (indicating decreased stability) as we move down the halogen group from fluorine to iodine. This is primarily due to the decreasing strength of the carbon-halogen bond.

  • Alkoxy Group: The alkoxy group is an electron-donating group through resonance, which stabilizes the aromatic ring. The length of the alkyl chain in the alkoxy group has a smaller, but still noticeable, effect on the enthalpy of formation, with each additional methylene group contributing a relatively constant increment. [18]* Positional Isomerism: The relative positions of the halogen and alkoxy groups (ortho, meta, para) can significantly impact stability due to steric interactions and the interplay of electronic effects. For example, ortho-substituted isomers may experience steric hindrance that destabilizes the molecule.

B. Vapor Pressure and Volatility

Volatility is governed by the strength of intermolecular forces.

  • Halogen Substitution: Increasing the size and polarizability of the halogen atom (from F to I) leads to stronger van der Waals forces (London dispersion forces) between molecules. This results in a decrease in vapor pressure and an increase in the boiling point.

  • Alkoxy Group: The alkoxy group adds to the overall size and polarizability of the molecule, also contributing to stronger intermolecular forces and lower volatility compared to the parent halobenzene. The effect of increasing the alkyl chain length is a further decrease in volatility. [18]

C. Heat Capacity

The heat capacity of a molecule is related to its degrees of freedom.

  • Molecular Complexity: As the size and complexity of the halogenated alkoxy benzene molecule increase (e.g., by moving down the halogen group or lengthening the alkoxy chain), the number of vibrational modes also increases. This leads to a higher heat capacity, as there are more ways for the molecule to store thermal energy.

Table 1: Summary of Thermodynamic Data for Selected Halogenated Anisoles (Methoxybenzenes)

CompoundEnthalpy of Formation (gas, kJ/mol)Boiling Point (°C)
Anisole-76.3 ± 0.6154
4-Fluoroanisole-283.4 ± 1.2154
4-Chloroanisole-108.9 ± 1.5199
4-Bromoanisole-62.1 ± 2.0215
4-Iodoanisole-10.5 ± 2.5240

(Note: The data in this table are representative values compiled from various sources and are intended for comparative purposes. Experimental conditions and uncertainties can vary between studies.)

V. Applications in Drug Development: From Thermodynamics to Therapeutics

The thermodynamic properties of halogenated alkoxy benzenes have profound implications for their application in drug development.

A. Lipophilicity and ADME Properties

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. [][2]

  • Halogenation and Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule. [19][20]This is because the larger, more polarizable halogens (Cl, Br, I) enhance van der Waals interactions with nonpolar environments, such as lipid bilayers. This increased lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. []* Thermodynamic Connection: The enthalpy of vaporization can be seen as a measure of the energy required to overcome intermolecular forces in the condensed phase. A higher enthalpy of vaporization often correlates with higher lipophilicity, as both are influenced by the strength of intermolecular interactions.

B. Halogen Bonding and Receptor Interactions

Beyond its effect on bulk properties, the halogen atom can participate in specific, directional non-covalent interactions known as halogen bonds. [3][4]

  • The σ-hole: A region of positive electrostatic potential can form on the halogen atom opposite to the C-X bond. This "σ-hole" can act as a Lewis acid, interacting favorably with Lewis bases (e.g., oxygen or nitrogen atoms) in a protein's binding pocket. [21]* Tuning Binding Affinity: The strength of a halogen bond increases in the order Cl < Br < I. [21]By strategically placing a halogen atom on an alkoxy benzene scaffold, medicinal chemists can introduce an additional, stabilizing interaction with the target receptor, thereby enhancing binding affinity and selectivity. The thermodynamics of these interactions, including their enthalpic and entropic contributions, can be directly measured using techniques like Isothermal Titration Calorimetry (ITC).

G cluster_thermo Thermodynamic Properties cluster_physchem Physicochemical Properties cluster_pharm Pharmacological Profile A ΔHf°, Pvap, Cp B Lipophilicity (logP) A->B influences C Solubility A->C influences D Volatility A->D influences E ADME Properties B->E governs C->E governs G Drug Efficacy & Safety E->G impacts F Receptor Binding Affinity (Halogen Bonding) F->G determines

Sources

Methodological & Application

Technical Application Note: Scalable Manufacture of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., EGFR targets). Unlike bench-scale methods that prioritize speed over purity, this protocol is engineered for Kilogram-Lab (Kilo-Lab) implementation, focusing on atom economy, impurity rejection, and safety compliance.

The recommended route utilizes a Williamson Ether Synthesis strategy, coupling 2-chloro-4-fluorophenol with 1-bromo-2-methoxyethane. This approach offers superior regioselectivity compared to nucleophilic aromatic substitution (


) routes, which risk displacing the labile C4-fluorine atom.

Strategic Retro-Synthesis & Route Selection

Route Comparison

Two primary pathways were evaluated for industrial viability:

  • Route A: Phenol Alkylation (Recommended)

    • Mechanism:[1][2]

      
       displacement of alkyl halide by phenoxide.
      
    • Pros: 100% Regio-fidelity (Ether linkage forms exclusively at C1); mild conditions; inexpensive reagents.

    • Cons: Requires genotoxic impurity (GTI) control for the alkyl halide.

  • Route B: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Mechanism:[1][2] Reaction of 1,2-dichloro-4-fluorobenzene with 2-methoxyethanol alkoxide.

    • Pros: Avoids alkyl bromides.

    • Cons:High Risk of Regio-isomerism. The C4-Fluorine is highly activated by the para-chlorine, leading to significant formation of the C4-ether byproduct, which is difficult to separate.

Reaction Scheme

The selected pathway involves the deprotonation of 2-chloro-4-fluorophenol by a carbonate base, followed by nucleophilic attack on 1-bromo-2-methoxyethane.

ReactionScheme SM1 2-Chloro-4-fluorophenol (C6H4ClFO) Intermediate Transition State (Phenoxide SN2 Attack) SM1->Intermediate + Base Reagent 1-Bromo-2-methoxyethane (Br-CH2CH2-OMe) Reagent->Intermediate Base K2CO3 / MeCN Reflux, 80°C Product 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (Target) Intermediate->Product - KBr, - CO2

Figure 1: Reaction pathway utilizing Williamson Ether Synthesis for high regioselectivity.

Materials & Equipment Specifications

Reagents
ReagentCAS No.Equiv.[3]RoleGrade
2-Chloro-4-fluorophenol 1996-41-41.0Starting Material>98%
1-Bromo-2-methoxyethane 6482-24-21.2Alkylating Agent>97%
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous, Granular
Acetonitrile (MeCN) 75-05-88.0 VolSolventHPLC/Industrial Grade
Potassium Iodide (KI) 7681-11-00.1CatalystReagent Grade
Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring.

  • Thermal Control: Oil bath or jacketed heater capable of maintaining

    
    .
    
  • Filtration: Pressure filter (Nutsche) or centrifuge for salt removal.

Detailed Experimental Protocol

Phase 1: Reaction Initiation
  • Charge Reactor: To a clean, dry reactor under

    
     atmosphere, charge 2-Chloro-4-fluorophenol  (1.0 wt) and Acetonitrile  (8.0 vol).
    
  • Agitation: Initiate stirring (approx. 200-300 RPM).

  • Base Addition: Add

    
      (2.0 equiv) and KI  (0.1 equiv) in a single portion. Note: The reaction slurry will be heterogeneous.
    
  • Reagent Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv) via addition funnel over 30 minutes.

    • Process Control: Exotherm is minimal, but maintain internal temp

      
       during addition to prevent solvent loss.
      
Phase 2: Reaction & Monitoring[5]
  • Heating: Heat the mixture to reflux (

    
    ).
    
  • Duration: Maintain reflux for 6–8 hours.

  • IPC (In-Process Control): Sample at 6 hours. Analyze by HPLC (C18 column, MeCN/Water gradient).

    • Specification: Starting material (Phenol)

      
      .[4]
      
    • Correction: If Phenol

      
      , add 0.1 equiv alkyl bromide and reflux for 2 additional hours.
      
Phase 3: Work-up & Isolation
  • Cooling: Cool reactor to

    
    .
    
  • Filtration: Filter the slurry to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with Acetonitrile (2.0 vol).
  • Concentration: Concentrate the filtrate under reduced pressure (

    
    , 100 mbar) to remove Acetonitrile.
    
    • Result: An oily residue (Crude Product).

  • Partition: Dissolve residue in Ethyl Acetate (5.0 vol) and Water (5.0 vol). Stir for 15 mins and settle.

  • Wash: Separate organic layer.[3][5] Wash sequentially with:

    • 1M NaOH (3.0 vol) – Critical Step: Removes unreacted Phenol.

    • Brine (3.0 vol) – Dries the organic layer.

  • Drying: Dry organic layer over

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification (Distillation)

Since the product is a liquid (estimated b.p.


 at 5 mmHg), vacuum distillation is the preferred purification method for scale.
  • Distillation: Perform high-vacuum distillation.

    • Fractions: Collect the main fraction. Discard forerun (residual solvent/alkyl bromide).

    • Yield Target: 85–92% isolated yield.

    • Purity Target: >99.0% (HPLC).

Process Flow Diagram (PFD)

ProcessFlow Start Start: Reactor Charge (Phenol, MeCN, K2CO3) Reaction Reflux (80°C, 8h) IPC: <1% SM Start->Reaction Filter Filtration (Remove Salts) Reaction->Filter Conc Concentration (Remove MeCN) Filter->Conc Extract Extraction (EtOAc/Water) NaOH Wash (Remove Phenol) Conc->Extract Distill Vacuum Distillation (Final Purification) Extract->Distill Final Final Product (>99% Purity) Distill->Final

Figure 2: Step-by-step unit operations for the isolation of the target ether.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact of DeviationCorrective Action
Stoichiometry (Base) 1.5 – 2.5 equiv< 1.5: Incomplete reaction.> 3.0: Stirring difficulty.Ensure >1.5 eq. Add solvent if slurry is too thick.
Temperature

<

: Slow kinetics.>

: Degradation/Solvent boil-off.
Insulate reactor; check condenser coolant.
NaOH Wash pH pH > 12pH < 10: Phenol remains in product.Check aqueous layer pH; add more NaOH if needed.
Water Content < 0.5%High water stalls

reaction.
Use anhydrous MeCN; dry

before use.

Safety & Compliance (EHS)

  • Alkylating Agent Toxicity: 1-Bromo-2-methoxyethane is a potential alkylating agent and suspected genotoxin.

    • Control: All handling must occur in a fume hood.[5]

    • Destruction: Quench waste streams with aqueous amine or caustic solution to destroy residual bromide before disposal.

  • Residual Solvents: Acetonitrile is a Class 2 solvent. Ensure drying/distillation removes levels to <410 ppm (ICH Q3C limits).

  • Thermal Hazards: Acetonitrile is flammable (Flash point

    
    ). Ground all equipment to prevent static discharge.
    

References

  • Synthesis of Precursor (2-chloro-4-fluorophenol)

    • Title: Process for preparing 2-chloro-4-fluorophenol.[6]

    • Source: US P
    • Link
  • General Protocol for Phenolic Alkylation (Williamson Ether Synthesis)

    • Title: Alkylation of Phenols with Alkyl Halides: A Standard Procedure.
    • Source: Organic Syntheses, Coll. Vol. 10, p. 550 (2004).
    • Link:[Link] (Referencing homologous 4-methoxyphenol alkylation).

  • Safety Data (1-Bromo-2-methoxyethane)

    • Title: 1-Bromo-2-methoxyethane Compound Summary.
    • Source: PubChem.[7]

    • Link:[Link]

  • Analogous Chemistry (Gefitinib Intermediates): Title: Practical Synthesis of Gefitinib (demonstrating morpholine/ether side chain installation). Source:Organic Process Research & Development (OPRD). Context: Validates the use of /MeCN for installing alkoxy side chains on halo-phenols.

Sources

Using 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene in Pharmaceutical Synthesis

Executive Summary

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS: 2267-25-6 / Analogous) is a critical building block in modern medicinal chemistry, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) . Its structural value lies in its trifunctional nature:

  • The 2-Methoxyethoxy Tail: A "glyme-like" motif that significantly lowers LogP (lipophilicity) and improves aqueous solubility, a common challenge in ATP-competitive inhibitors.

  • The Aryl Chloride (C2): A handle for cross-coupling (Suzuki/Buchwald) to heteroaromatic cores.

  • The Aryl Fluoride (C4): A metabolic blocker that prevents oxidative metabolism at the para-position or serves as a leaving group for nucleophilic aromatic substitution (SNAr) in specific electron-deficient scaffolds.

This guide details the protocols for utilizing this intermediate to synthesize biaryl systems and aniline precursors, essential for EGFR and VEGFR inhibitor libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataRelevance
IUPAC Name 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzenePrimary Identity
Molecular Formula C₉H₁₀ClFO₂--
Molecular Weight 204.63 g/mol Fragment-based design
LogP (Predicted) ~2.2Optimized for oral bioavailability (Rule of 5)
Boiling Point 120-125°C (at 5 mmHg)Distillable liquid
Key Reactivity C-Cl (Pd-coupling), C-H (EAS at C6)Orthogonal functionalization

Application Protocol A: Selective Suzuki-Miyaura Coupling

Objective: To couple the aryl chloride to a heteroaryl boronic acid (e.g., Pyrimidine, Quinoline) while retaining the Fluorine atom for metabolic stability.

Scientific Rationale: Aryl chlorides are less reactive than bromides/iodides. To achieve coupling without dehalogenating the Fluorine or cleaving the ether, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) which facilitate the oxidative addition of the Pd(0) species into the sterically hindered C-Cl bond [1].

Step-by-Step Methodology

Materials:

  • Substrate: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (1.0 eq)

  • Coupling Partner: Heteroaryl-boronic acid (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 eq, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Inertion: Charge a reaction vial with the boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Addition: Dissolve the chlorinated intermediate in degassed 1,4-Dioxane and inject into the vial. Add degassed water.

  • Reaction: Heat the block to 100°C for 12 hours.

    • Checkpoint: Monitor via LC-MS. The starting material (RT ~4.5 min) should disappear; Product (M+H) should be observed.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the solvent is strictly degassed. Oxygen causes homocoupling of the boronic acid, reducing yield.

Application Protocol B: Synthesis of the Aniline Precursor (Nitration/Reduction)

Objective: To convert the intermediate into a functionalized aniline, mimicking the "head" groups of drugs like Gefitinib but with improved solubility.

Scientific Rationale: The alkoxy group is a strong ortho/para director. However, the para position is blocked by Fluorine, and the C2 ortho position is blocked by Chlorine. Therefore, Electrophilic Aromatic Substitution (Nitration) occurs selectively at the C5 position (para to the Cl, ortho to the F) or C6 (ortho to the alkoxy). Steric and electronic analysis suggests the C5 position is deactivated by the adjacent F, while C6 is activated by the alkoxy group. This yields the 2-alkoxy-4-fluoro-5-nitro-chlorobenzene derivative (numbering shifts based on priority) [2].

Workflow Visualization

SynthesisWorkflow Start Starting Material (Aryl Chloride) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Intermediate Nitro-Intermediate (Regioselective at C6) Nitration->Intermediate Reduction Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Reduction Chemoselective Product Final Aniline (Soluble Scaffold) Reduction->Product

Figure 1: Synthetic pathway for converting the aryl chloride ether into a functionalized aniline scaffold.

Step-by-Step Methodology

Step 1: Nitration

  • Dissolve 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (10 g) in Acetic Anhydride (30 mL). Cool to 0°C.

  • Add Fuming HNO₃ (1.1 eq) dropwise over 30 minutes.

    • Note: Exothermic reaction. Keep internal temp < 10°C to prevent di-nitration.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench by pouring onto ice water. The nitro-compound will precipitate as a yellow solid. Filter and dry.[1][2]

Step 2: Chemoselective Reduction Caution: Standard catalytic hydrogenation (H₂/Pd-C) may cause de-chlorination (removing the valuable Cl handle). We use Iron reduction to preserve the Halogens.

  • Suspend the Nitro-intermediate in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux at 80°C for 4 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain the Aniline .

Application Protocol C: Lithium-Halogen Exchange (Boronic Acid Synthesis)

Objective: To convert the C-Cl bond into a Boronic Acid [-B(OH)₂], reversing the polarity for coupling with heteroaryl halides.

Scientific Rationale: Lithium-halogen exchange is faster than nucleophilic attack on the ring. However, the ortho-alkoxy group can coordinate Lithium (Directed Ortho Metalation - DOM). To ensure exchange happens at the Chlorine (C2) rather than deprotonation at C6, we use n-Butyllithium at extremely low temperatures (-78°C) in THF. The Chlorine is more labile than the Fluorine [3].

Reaction Pathway

LiExchange Substrate Aryl Chloride Ether Lithiation Li-Halogen Exchange (-78°C, n-BuLi) Substrate->Lithiation LithioSpecies Lithio-Intermediate (Unstable) Lithiation->LithioSpecies Kinetic Control Borate Borate Ester (Add B(OiPr)3) LithioSpecies->Borate Electrophilic Trapping Hydrolysis Acid Hydrolysis (HCl) Borate->Hydrolysis Final Aryl Boronic Acid Hydrolysis->Final

Figure 2: Conversion of the aryl chloride to a boronic acid nucleophile via cryogenic lithiation.

Procedure:

  • Dissolve substrate in anhydrous THF under Nitrogen. Cool to -78°C (Dry Ice/Acetone).

  • Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise.

    • Rate: Keep temp below -70°C.

  • Stir for 30 mins. The solution may turn yellow/orange.

  • Add Triisopropyl borate (1.2 eq) rapidly.

  • Allow to warm to RT overnight.

  • Quench with 1M HCl. Extract with Diethyl Ether.

  • Recrystallize from Hexane/Ether to obtain the Boronic Acid.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • BenchChem. (2025).[1] "Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline." BenchChem Protocols. Link

  • Sigma-Aldrich. (2024). "Suzuki-Miyaura Cross-Coupling Reaction Application Note." Merck/MilliporeSigma. Link

  • Organic Chemistry Portal. (2024). "Suzuki Coupling Mechanism and Catalysts."[3][4] Link

  • PubChem. (2025). "Compound Summary: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene." National Library of Medicine.[5] Link

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is a synthetically valuable aromatic building block, featuring a unique substitution pattern that offers multiple avenues for molecular elaboration. The presence of a chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The fluoro group and the methoxyethoxy chain can modulate the electronic properties and steric environment of the molecule, as well as influence its pharmacokinetic profile in drug discovery applications. The art of successfully employing this substrate lies in navigating the inherent challenge of activating the relatively inert aryl chloride bond.[3][4]

This guide provides detailed protocols and mechanistic insights for two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5] The protocols are designed to serve as robust starting points for researchers, with explanations grounded in established principles of organometallic catalysis to empower rational optimization.

Part 1: The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[6][7] Its popularity is due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[4][8] For an electron-rich and sterically encumbered aryl chloride like 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, the choice of catalyst system is paramount.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[7][9][10] The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the aryl-chloride bond. This is often the rate-limiting step for aryl chlorides.[7] Subsequent transmetalation with a boronate species (activated by a base) and reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.[2][8]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl Transmetalation Transmetalation ArPdCl->Transmetalation R-B(OR)₂ + Base ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene with Phenylboronic Acid

This protocol is a representative procedure for the coupling of an arylboronic acid with the title compound. The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the aryl chloride to the palladium center.[3][11]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Halide 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzeneSubstrate
Boronic Acid Phenylboronic Acid (1.2 - 1.5 equiv)Coupling partner
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%)Source of Pd(0)
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.
Base K₃PO₄ (2-3 equiv)Strong, non-nucleophilic base to activate the boronic acid.
Solvent Toluene/H₂O (10:1)Biphasic system to facilitate dissolution of both organic and inorganic reagents.
Temperature 100-110 °CElevated temperature is often required for the activation of aryl chlorides.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Part 2: The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[13][14] Similar to the Suzuki coupling, the success of this reaction with an aryl chloride hinges on the appropriate choice of ligand and base.[5]

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with other palladium-catalyzed cross-couplings.[13][14] It involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.[14]

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl AmineCoord Amine Coordination & Deprotonation ArPdCl->AmineCoord R₂NH + Base ArPdNR2 Ar-Pd(II)-NR₂(L_n) AmineCoord->ArPdNR2 RedElim Reductive Elimination ArPdNR2->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Sources

Application Note: Solvent Engineering for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the unique solubility and reactivity profile of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene , a scaffold exhibiting "amphiphilic" characteristics due to its lipophilic halo-aryl core and hydrophilic glycol ether tail.[1][2]

Executive Summary & Compound Profile

Subject: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Core Challenge: The "Solvent Paradox."[1][2] The halogenated benzene ring requires non-polar or dipolar aprotic conditions for activation, while the 2-methoxyethoxy tail imparts glycol-like solubility, creating potential phase-separation issues in aqueous workups and specific coordination effects during metallation.[1]

Physicochemical Profile
PropertyCharacteristicImpact on Solvent Selection
Core Structure Halo-arene (Cl, F)Lipophilic; requires organic solvation for coupling.[1][2]
Tail Group 2-MethoxyethoxyHydrophilic/Chelating; increases water solubility; coordinates Li/Mg.[1][2]
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic, but the tail lowers LogP compared to di-halo benzenes.[1][2]
Key Reactivity C-Cl (Coupling), C-H (Lithiation)C-Cl is the primary Pd-coupling handle.[1] The tail directs Ortho-Lithiation.[1][2]

Solvent Selection Decision Matrix

The choice of solvent is dictated by the specific reaction pathway.[2] The glycol tail acts as an internal ligand, which must be accounted for in transition metal catalysis and organolithium chemistry.

SolventSelection Start Reaction Pathway Suzuki Pd-Catalyzed Coupling (Target: C-Cl) Start->Suzuki Lithiation Directed Ortho Metalation (Target: C-6) Start->Lithiation SNAr Nucleophilic Substitution (Target: C-F) Start->SNAr Suz_Solv1 Rec: 2-MeTHF/Water (Green, Phase Separation) Suzuki->Suz_Solv1 Optimal Suz_Solv2 Alt: Toluene/Water (Risk: Emulsion) Suzuki->Suz_Solv2 Traditional Lit_Solv1 Rec: Anhydrous THF (Disrupts Aggregates) Lithiation->Lit_Solv1 Chelation Control Lit_Solv2 Alt: CPME (Low Peroxide, Stable) Lithiation->Lit_Solv2 Process Scale SNAr_Solv1 Rec: DMSO or NMP (High T, Polar Aprotic) SNAr->SNAr_Solv1 Activation SNAr_Solv2 Green: Cyrene (Cellulose derived) SNAr->SNAr_Solv2 Sustainable

Figure 1: Decision tree for solvent selection based on the target reactive site.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Target: Selective coupling at the C-Cl bond using the C-F bond as a bystander.[1] The Challenge: Standard Suzuki conditions often use Dioxane/Water or Toluene/Water.[2] The methoxyethoxy tail of the substrate can act as a surfactant, stabilizing emulsions in Toluene/Water systems, leading to difficult phase separations.

Recommended Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) [1][2][3]

  • Why: 2-MeTHF is derived from renewable resources (corn cobs/bagasse).[1][2] It has a higher hydrophobicity than THF, ensuring clean phase separation from water during workup, yet it is polar enough to solubilize the glycol tail and the Pd-catalyst.

Step-by-Step Protocol
  • Charge: To a reaction vessel, add:

    • 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (1.0 equiv)[1]

    • Aryl Boronic Acid (1.1 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) - Robust catalyst for aryl chlorides.[1]

    • Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent Addition: Add 2-MeTHF and Water in a 4:1 ratio (Concentration ~0.2 M).[1][2]

    • Note: Degas solvents prior to addition to prevent homocoupling.[2]

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2][4][5]

    • Stop agitation.[1][2] Observe phase separation.

    • Validation: Unlike THF/Water (miscible) or Toluene/Water (emulsion risk with this substrate), 2-MeTHF should form a sharp, clear upper organic layer.

    • Wash the organic layer with brine.[2]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: Directed Ortho Metalation (DoM)

Target: Functionalization at Position 6 (Ortho to the alkoxy group).[2] Mechanism: The oxygen atoms in the 2-methoxyethoxy tail coordinate to Lithium, directing the base to the nearest open ortho position (C-6).[1]

Recommended Solvent: Anhydrous THF (Bench) or CPME (Process)[2]

  • Why: THF is required to break up the aggregates of organolithium reagents (n-BuLi), making them more reactive.[2] The internal chelation of the substrate assists the reaction.

Step-by-Step Protocol
  • Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene in Anhydrous THF (0.15 M). Cool to -78°C.[1][2]

  • Lithiation: Add n-Butyllithium (1.1 equiv) dropwise.[1][2]

    • Critical: Maintain internal temperature below -70°C. The C-F bond makes the ring susceptible to benzyne formation (elimination of LiF) if the temperature rises.[1]

  • Chelation Time: Stir at -78°C for 1 hour. The methoxyethoxy tail stabilizes the lithiated intermediate via a 5-membered chelate ring.[1]

  • Quench: Add electrophile (e.g., DMF, I₂, or CO₂) at -78°C.

  • Warming: Allow to warm to room temperature slowly.

Chelation cluster_legend Mechanism Substrate Substrate (Ether Tail Free) Coordination Pre-Complex (Li coordinates to O) Substrate->Coordination + n-BuLi (THF) Deprotonation Lithiated Species (Li at C-6) Coordination->Deprotonation DoM (-78°C) Note The ether tail acts as a 'built-in' ligand, directing the Li to the ortho position.

Figure 2: Mechanism of Directed Ortho Metalation facilitated by the ether tail.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of Fluorine (C-F) by amines or alkoxides.[2] The Challenge: The alkoxy group at Position 1 is an Electron Donating Group (EDG).[2] Through resonance, it increases electron density at the Para position (where the Fluorine is), deactivating the ring toward SNAr. Solvent Requirement: Requires a Polar Aprotic Solvent to solvate the cation of the nucleophile, leaving the anion "naked" and highly reactive to overcome the electronic deactivation.

Recommended Solvent: DMSO (Standard) or Cyrene (Green Alternative)[2]

  • Why: DMSO has a high dielectric constant.[2] Cyrene (dihydrolevoglucosenone) is a bio-based alternative with similar dipolarity to NMP/DMF but without the reproductive toxicity profile.[2]

Step-by-Step Protocol
  • Mixture: Combine substrate (1.0 equiv) and Nucleophile (e.g., Morpholine, 1.5 equiv) in DMSO (0.5 M).

  • Base: Add K₂CO₃ or DIPEA (2.0 equiv).

  • Activation: Heat to 100°C - 120°C.

    • Note: High temperature is strictly required due to the deactivating nature of the para-alkoxy group.[2]

  • Workup: Dilute with water and extract with Ethyl Acetate .[2]

    • Caution: DMSO can be difficult to remove.[2] Washing the organic layer with 5% LiCl solution helps partition DMSO into the aqueous phase.[2]

References

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2] Sustainable Chemical Processes, 2016.[2]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][6] Chemical Reviews, 1995.[2]

  • Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[2]

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[2] Chemical Communications, 2014.[2]

  • Lipshutz, B. H., & Ghorbani, F. "Green Chemistry: Transitioning from Organic Solvents to Water for Suzuki-Miyaura Cross-Couplings."[2] Green Chemistry, 2011.[2]

Sources

Troubleshooting & Optimization

Purification techniques for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center for researchers working with the specific intermediate 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene . It prioritizes chemical logic, scalability, and troubleshooting over generic advice.

Product Code: CFE-INT-01 Chemical Name: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis) Support Tier: Level 3 (Process Chemistry & Troubleshooting)

Core Synthesis Context & Impurity Profile[1]

Before attempting purification, it is critical to understand the "Why" behind the impurities. This molecule is typically synthesized via the O-alkylation of 2-chloro-4-fluorophenol using 1-bromo-2-methoxyethane (or the corresponding tosylate) under basic conditions (


 or 

in DMF/Acetone).
The Impurity Landscape
Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
Unreacted Phenol Starting Material (2-chloro-4-fluorophenol)Acidic (

~8.5), Solid, Oxidizes to color.
Chemical Wash (pH > 11)
Alkylating Agent Excess Reagent (1-bromo-2-methoxyethane)Neutral, Volatile (bp ~118°C).Vacuum Distillation
Inorganic Salts Byproducts (KBr,

)
Water Soluble, Insoluble in Organics.Aqueous Extraction / Filtration
Colored Oligomers Phenol Oxidation (Quinones)High MW, Polar.Adsorbent Treatment (Charcoal/Silica)

The "Golden Path" Purification Protocol

Do not rely on crystallization as your primary purification method for this intermediate. The presence of the flexible methoxyethoxy chain often lowers the melting point, resulting in an oil or a low-melting solid that "oils out."

The Standard Workflow:

  • Solvent Swap: Remove reaction solvent (especially if DMF/DMSO) completely. Redissolve residue in Toluene or MTBE . Avoid DCM if possible (emulsion risk with basic washes).

  • The "pH Switch" (Critical Step):

    • Wash the organic phase with 1.0 M NaOH (2x).

    • Mechanism:[1] The unreacted 2-chloro-4-fluorophenol is deprotonated to its sodium phenoxide salt. This salt is highly water-soluble and partitions into the aqueous layer. The product (an ether) remains neutral and stays in the organic layer.

  • Neutralization: Wash with Brine (Sat. NaCl) to remove residual base and break emulsions.

  • Concentration: Dry over

    
    , filter, and concentrate.
    
  • High-Vacuum Distillation: If purity is <98% after washing, distill. The product has a significantly higher boiling point than the alkylating agent.

Visualizing the Logic (Workflow Diagram)[2]

The following diagram illustrates the decision logic for purifying this specific ether intermediate.

PurificationLogic Start Crude Reaction Mixture (Phenol + Alkyl Halide + Product + Salts) Filter Step 1: Filtration (Remove Inorganic Salts) Start->Filter Evap Step 2: Evaporate Reaction Solvent (Remove Acetone/DMF) Filter->Evap Redissolve Redissolve in Toluene/MTBE Evap->Redissolve Wash Step 3: 1M NaOH Wash (The 'pH Switch') Redissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Phenoxide Impurity) PhaseSep->AqLayer Impurities OrgLayer Organic Layer (Contains Product + Alkyl Halide) PhaseSep->OrgLayer Product Distill Step 4: Vacuum Distillation (< 1 mbar) OrgLayer->Distill Final Pure Product 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Distill->Final Main Fraction Volatile Distillate/Trap (Excess Alkyl Halide) Distill->Volatile Low BP Fraction

Caption: Workflow logic separating acidic impurities via pH switching and volatile impurities via distillation.

Troubleshooting & FAQs

Issue 1: "My product is still colored (Yellow/Brown) after distillation."

Cause: Trace oxidation of the starting phenol creates quinone-like species that can codistill or carry over in trace amounts. Solution:

  • Dissolve the distilled oil in Ethanol or Methanol (10 volumes).

  • Add Activated Charcoal (5 wt%) .

  • Heat to reflux for 30 minutes.

  • Filter while hot through a Celite pad.

  • Concentrate.[2][3] The color should improve significantly.

Issue 2: "I see a persistent impurity at ~0.9 RRT (Relative Retention Time) in HPLC."

Analysis: This is likely the unreacted starting phenol . Diagnosis: Your NaOH wash was insufficient.

  • Why? If you used a weak base (like Bicarbonate) or if the organic solvent was too polar (like DCM), the phenoxide might have ion-paired and stayed in the organic layer. Fix: Repeat the wash using 2M NaOH and ensure your organic solvent is non-polar (Toluene or Hexane/EtOAc mix).

Issue 3: "The product is oiling out during crystallization attempts."

Analysis: The 2-methoxyethoxy chain adds rotational degrees of freedom, increasing entropy and lowering the melting point. Fix: Stop trying to crystallize from a single solvent.

  • Method: Use a "Cold Stir-Out." Dissolve in minimal Pentane or Hexane with a drop of Diethyl Ether. Cool to -20°C and stir vigorously with a seed crystal (if available) or scratch the glass. If it remains an oil, rely on distillation.

Issue 4: "Can I use column chromatography instead of distillation?"

Answer: Yes, but it is less efficient for scale-up.

  • Stationary Phase: Silica Gel (Standard 60Å).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Note: The product is less polar than the phenol but more polar than the alkyl halide. The phenol will streak on silica unless the eluent is acidified (which you don't want). Wash the crude with NaOH before the column to simplify the separation.

Experimental Data Reference

Physicochemical Properties (Benchmarking)[3]
  • Physical State: Colorless to pale yellow oil (may solidify upon prolonged freezer storage).

  • Boiling Point (Est): 135-140°C @ 0.5 mmHg.

  • 1H NMR Signature (CDCl3, 400 MHz):

    • Look for the aromatic protons:

      
       6.9 - 7.2 ppm (Multiplets).
      
    • Look for the ethylene linker: Two triplets at

      
       4.15 (
      
      
      
      ) and
      
      
      3.75 (
      
      
      ).
    • Look for the methoxy singlet:

      
       3.45 (
      
      
      
      ).
Solvent Compatibility Table
SolventSolubilitySuitability for WashSuitability for Cryst.
Water InsolubleExcellent (Phase Sep)N/A
Toluene SolubleExcellent Poor (Too soluble)
Hexane SolubleGoodGood (Anti-solvent)
Methanol SolublePoor (Miscible w/ water)Good (Solvent)
DCM SolubleModerate (Emulsions)Poor

References

  • Preparation of 2-chloro-4-fluorophenol (Precursor Synthesis)
  • General Alkylation & Purification of Phenols (Williamson Ether Synthesis)

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p. 436 (1941); Vol. 10, p. 72 (1930). (General reference for phenol alkylation workups).

    • URL:[Link]

  • Physical Properties of Fluorinated Anisoles (Analogous Compounds)

    • Source: PubChem Compound Summary for 4-Chloro-1-fluoro-2-methoxybenzene (Structural Analog).
    • URL:[Link]

  • Impurity Removal in Process Chemistry (General Guide)

    • Source: "Impurity Occurrence and Removal in Crystalline Products." University College Cork (CORA).
    • URL:[Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene before handling.

Sources

Minimizing side products in the alkylation of 2-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of 2-Chloro-4-Fluorophenol

Welcome to the technical support guide for the alkylation of 2-chloro-4-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. The inherent challenge in the alkylation of any phenol lies in controlling the reaction's regioselectivity. The phenoxide ion, the reactive intermediate, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1][2]

This guide provides in-depth, practical solutions to common problems, focusing on the mechanistic principles that govern the formation of undesired side products. Our goal is to empower you to optimize your reaction conditions for maximum yield and purity of the desired O-alkylated ether product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when alkylating 2-chloro-4-fluorophenol?

The main undesired products stem from the ambident nature of the intermediate phenoxide ion. You should be vigilant for:

  • C-Alkylated Isomers: This is the most common side product, where the alkyl group attaches directly to the aromatic ring instead of the phenolic oxygen.[3] Given the substitution pattern of 2-chloro-4-fluorophenol, C-alkylation is most likely to occur at the C-6 position (ortho to the hydroxyl group).

  • Poly-alkylation Products: If the reaction conditions are not carefully controlled, a second alkyl group can add to the molecule, either on the ring or, in rare cases, forming more complex byproducts.[4] Over-alkylation is a common issue in Friedel-Crafts type reactions.[4]

  • Elimination Products: If you are using a secondary or tertiary alkyl halide as your alkylating agent, you will likely form a significant amount of alkene via an E2 elimination pathway, which competes directly with the desired Sₙ2 Williamson ether synthesis.[2][5]

Q2: What is the fundamental difference between O-alkylation and C-alkylation, and why does this competition occur?

The competition arises because the negative charge on the phenoxide anion, formed by deprotonating the phenol with a base, is delocalized through resonance. This places partial negative charges on the oxygen atom and the carbon atoms at the ortho and para positions of the ring.

  • O-Alkylation: This is an attack by the highly electronegative oxygen atom on the electrophilic carbon of the alkylating agent. This pathway is generally faster and is considered the kinetic product . It proceeds via a standard Sₙ2 mechanism.[1][3]

  • C-Alkylation: This involves an attack from the electron-rich aromatic ring on the alkylating agent. This pathway often leads to a more thermodynamically stable product but has a higher activation energy because it temporarily disrupts the ring's aromaticity.[3]

The reaction conditions, particularly the choice of solvent, play a pivotal role in determining which pathway is favored.[1]

Q3: How does my choice of base impact the reaction?

A base is essential to deprotonate the phenol and generate the reactive phenoxide nucleophile.[6] The base's strength and nature can influence the reaction outcome.

Base TypeExamplesApplication Notes
Weak Bases K₂CO₃, Cs₂CO₃Often sufficient for acidic phenols. Potassium carbonate is a common and cost-effective choice for standard Williamson ether synthesis.
Strong Bases NaOH, KOHEnsures complete deprotonation of the phenol. Often used in phase-transfer catalysis systems.[6]
Very Strong Bases NaHUsed for less reactive alkylating agents or sterically hindered phenols. Use with caution as it can promote side reactions.[7]

Incomplete deprotonation is a common reason for low yields. If your reaction is sluggish or stalling, consider using a stronger base to ensure the full generation of the phenoxide.[7]

Troubleshooting Guide: Minimizing Side Products

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: My primary product is the C-6 alkylated isomer, not the desired ether.

  • Probable Cause(A): Protic Solvent Usage. Protic solvents like water, ethanol, or trifluoroethanol will form strong hydrogen bonds with the oxygen atom of the phenoxide. This "cages" the oxygen, sterically hindering it and making it less available to react.[1][3] This shielding effect allows the less-reactive carbon nucleophile of the ring to become the primary site of attack.[1]

  • Solution (A): Switch to a Polar Aprotic Solvent. Use solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents do not form hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic, thus strongly favoring O-alkylation.[3][8]

  • Probable Cause (B): High Reaction Temperature. While heat can increase the reaction rate, it can also provide the necessary activation energy to overcome the barrier for the more thermodynamically stable C-alkylated product.

  • Solution (B): Optimize Reaction Temperature. Begin the reaction at a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.[7] Only increase the temperature if the reaction fails to proceed. Sometimes, a longer reaction time at a lower temperature is more effective for achieving high selectivity.

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Phenoxide 2-Chloro-4-Fluorophenoxide (Ambident Nucleophile) Solvent Solvent Choice Phenoxide->Solvent Influenced by O_Product Desired Product: O-Alkylated Ether Phenoxide->O_Product O-Attack (Kinetic Pathway) C_Product Side Product: C-Alkylated Phenol Phenoxide->C_Product C-Attack (Thermodynamic Pathway) RX Alkyl Halide (R-X) Solvent->O_Product Polar Aprotic (DMF, DMSO) Solvent->C_Product Protic (H₂O, EtOH)

Caption: O- vs. C-Alkylation pathways influenced by solvent choice.

Problem 2: Significant formation of an alkene byproduct and low yield of ether.

  • Probable Cause: Alkyl Halide Structure. This is a classic sign of a competing E2 elimination reaction. This pathway is heavily favored when using secondary (e.g., isopropyl bromide) or tertiary (e.g., tert-butyl bromide) alkyl halides with a strong base/nucleophile like a phenoxide.[2][7]

  • Solution: Use a Primary Alkyl Halide. For a successful Williamson ether synthesis, always use a methyl or primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).[7] The Sₙ2 mechanism required for ether formation is highly sensitive to steric hindrance at the electrophilic carbon. Primary halides present the least hindrance, maximizing the Sₙ2 pathway and minimizing the E2 pathway.[2]

Problem 3: The reaction is very slow, and I have a lot of unreacted starting material, even after extended time and heating.

  • Probable Cause (A): Incomplete Deprotonation. The base you are using may not be strong enough to fully convert the 2-chloro-4-fluorophenol to its corresponding phenoxide.[7]

  • Solution (A): Use a Stronger Base. Switch from a weaker base like sodium bicarbonate to a stronger one such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[7] Ensure the base is finely powdered and the solvent is anhydrous (if using NaH) to maximize reactivity.

  • Probable Cause (B): Poor Solubility / Heterogeneous Mixture. In solid-liquid systems (e.g., K₂CO₃ in acetonitrile), poor mixing or low solubility of the phenoxide salt can dramatically slow the reaction rate.

  • Solution (B): Implement Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction. The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, facilitating a rapid, homogeneous reaction.[9][10] This technique is highly effective for promoting selective O-alkylation and is scalable for industrial applications.[11][12]

Optimized Protocol: Selective O-Ethylation of 2-Chloro-4-Fluorophenol

This protocol is designed to maximize the yield of the O-alkylated product by leveraging conditions that suppress C-alkylation.

Reagents & Equipment:

  • 2-Chloro-4-fluorophenol

  • Ethyl Bromide (EtBr)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for aqueous workup and extraction

  • Rotary evaporator and vacuum pump

Methodology:

  • Setup: Assemble the reaction glassware and ensure it is dry. Charge the round-bottom flask with 2-chloro-4-fluorophenol (1.0 eq), finely powdered K₂CO₃ (1.5 eq), and TBAB (0.05 eq).

    • Rationale: Using a slight excess of base ensures complete deprotonation.[7] TBAB is the phase-transfer catalyst that will shuttle the phenoxide into the solution phase.[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This prevents potential side reactions with atmospheric oxygen and moisture, which can consume the base and phenoxide.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the phenol).

    • Rationale: Acetonitrile is a polar aprotic solvent that strongly favors the desired O-alkylation pathway.[7]

  • Heating and Alkylating Agent Addition: Begin stirring and heat the mixture to 60 °C. Once the temperature is stable, add ethyl bromide (1.1 eq) dropwise over 10-15 minutes.

    • Rationale: A small excess of the alkylating agent ensures the reaction goes to completion. Slow addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 60 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solids (inorganic salts) and wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate the solvent using a rotary evaporator.

  • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water (2x) and then with brine (1x).

    • Rationale: This removes any remaining inorganic salts and the phase-transfer catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 2-chloro-4-ethoxy-1-fluorobenzene.

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.
  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
  • What Is the Mechanism of Phenol Alkylation?. Hubei Sanli Fengxiang Technology Co., Ltd.
  • Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. PubMed.
  • The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry - ACS Publications.
  • strategies to improve the regioselectivity of phenol derivatization. Benchchem.
  • (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate.
  • PTC Selective O-Alkylation. PTC Organics, Inc.
  • Williamson ether synthesis. Wikipedia.
  • Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • Technical Support Center: Optimizing Phenol Alkylation Reactions. Benchchem.
  • Phase-transfer catalyst. Wikipedia.
  • Is a base necessary for a phenol O-alkylation using alkyl iodides?. Reddit.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Williamson Ether Synthesis. ChemTalk.

Sources

Technical Support Center: Heterocycle Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN | Priority: HIGH | Agent: Senior Application Scientist

Welcome to the Regioselectivity Support Hub

Status: Active Scope: Asymmetric Poly-functionalized Heterocycles (Pyridines, Pyrimidines, Indoles) Objective: Troubleshoot site-selectivity failures in


, Cross-Coupling, and C-H Activation.

You are likely here because your compound reacted at the "wrong" carbon. In heterocyclic chemistry, "wrong" is usually a matter of competing mechanistic pathways—sterics vs. electronics, or kinetic vs. thermodynamic control. This guide treats your chemical reaction as a debuggable system.

Module 1: The Pyrimidine/Pyridine Paradox (2,4-Dihalogenated Systems)

Common Ticket: "I have a 2,4-dichloropyrimidine. I want to substitute C2, but the nucleophile keeps hitting C4."

Root Cause Analysis

In 2,4-dihaloheterocycles, two forces compete:

  • Electronic Bias (Favors C2/C4): The C2 and C4 positions are electron-deficient. C4 is often favored in

    
     due to the stability of the Meisenheimer intermediate (para-like conjugation) and lower steric hindrance compared to C2 (flanked by two nitrogens in pyrimidine or one nitrogen in pyridine).
    
  • Oxidative Addition Preference (Favors C2): In Pd-catalyzed cross-coupling, the C2-Cl bond is typically weaker and more electron-deficient, facilitating faster oxidative addition compared to C4.

Troubleshooting Matrix
Desired SiteReaction TypeThe "Patch" (Solution)Mechanism
C4 (Standard)

Default Condition: Use standard nucleophiles (amines, alkoxides) in polar aprotic solvents (DMF, DMSO).C4 is sterically accessible; intermediate is stabilized by N1/N3.
C2 (Difficult)

Lewis Acid/H-Bonding: Use nucleophiles capable of H-bonding (e.g., formamides) or add Lewis Acids (

).
H-bonding to N1/N3 activates C2 selectively or directs the nucleophile via chelation [1].
C2 (Standard) Pd-CouplingDefault Condition: Use standard phosphine ligands (

, dppf).
C2 is more electron-deficient; oxidative addition is faster at C2 [2].
C4 (Difficult) Pd-CouplingLigand Overwrite: Use bulky NHC ligands (e.g., IPr, SIPr).Bulky ligands on Pd create steric clash at the hindered C2 position, forcing reaction at the less hindered C4 [3].
Interactive Workflow: Selecting Your Conditions

PyrimidineLogic Start Substrate: 2,4-Dichloropyrimidine Goal Which site do you need? Start->Goal C4 Target: C4 Position Goal->C4 C2 Target: C2 Position Goal->C2 SNAr_C4 Method: SNAr (Standard) C4->SNAr_C4 Nucleophile Pd_C4 Method: Cross-Coupling (Requires NHC Ligands) C4->Pd_C4 C-C Bond SNAr_C2 Method: SNAr (Hard! Use Tertiary Amines or Lewis Acid) C2->SNAr_C2 Nucleophile Pd_C2 Method: Cross-Coupling (Standard Phosphines) C2->Pd_C2 C-C Bond Details_C4 Use: IPr-Pd-PEPPSI Avoid: Small Phosphines Pd_C4->Details_C4

Caption: Decision tree for orthogonal functionalization of 2,4-dichloropyrimidines.

Module 2: Indole Architecture (C2 vs. C3 Selectivity)

Common Ticket: "I am trying to arylate C2, but the reaction keeps happening at C3."

Root Cause Analysis

Indole is an electron-rich enamine.

  • C3 (Innate): This is the site of highest electron density (HOMO). Electrophilic attacks (EAS) or standard Friedel-Crafts reactions naturally occur here.

  • C2 (Acidity): The C2-H proton is the most acidic (

    
     ~21). Lithiation or base-mediated C-H activation targets C2.
    
The Fix: Directing Groups vs. Mechanism Switching

Scenario A: You want C3-Arylation (The Natural Path)

  • Protocol: Use electrophilic Pd(II) catalysis.

  • Mechanism:

    
     type mechanism.
    
  • Key Reagent:

    
     without strong bases.
    

Scenario B: You want C2-Arylation (The Forced Path)

  • Method 1 (Blocking): Install a halogen or ester at C3. (Crude but effective).

  • Method 2 (Directing Group): Install a removable Directing Group (DG) on the Nitrogen (e.g., Pyridyl, Acetyl, or Pivaloyl). The DG coordinates the metal catalyst, pulling it into the C2 position via a 5- or 6-membered metallacycle [4].

  • Method 3 (Acidity Control): Use C-H activation conditions with a base (e.g., LiOtBu) that favors the Concerted Metalation-Deprotonation (CMD) pathway at the more acidic C2-H bond.

Module 3: The "Ghost" Rearrangement (Halogen Dance)

Common Ticket: "I lithiated my tribromo-heterocycle, quenched it, and the halogen moved to a different carbon."

Diagnosis: Base-Catalyzed Halogen Dance (BCHD)

This is a critical failure mode in poly-halogenated systems (especially thiophenes, thiazoles, and pyridines).

  • Trigger: Using a hindered base (LDA) that is not fast enough to trap the kinetic anion, or allowing the temperature to rise above -78°C.

  • Mechanism: The initial lithiated species attacks a halogen on a neighboring molecule, causing the halogen to "migrate" to the thermodynamically most stable position (often flanked by two other halogens or heteroatoms) [5].

Visualizing the Error

HalogenDance Step1 1. Kinetic Lithiation (Ortho to H) Step2 2. Attack on Neighbor (Halogen Transfer) Step1->Step2 Slow Quench or Warm Temp Step3 3. Thermodynamic Anion (Stabilized between Halogens) Step2->Step3 Equilibrium Warning Result: Regio-scrambled Product Step3->Warning

Caption: The "Halogen Dance" mechanism where kinetic anions rearrange to thermodynamic anions.

Prevention Protocol
  • Temperature Lock: Maintain reaction strictly at -78°C or lower.

  • Inverse Addition: Add the base to the substrate (or vice versa) very slowly to prevent local excesses.

  • Solvent Switch: Switch from THF to non-polar solvents (Hexane/Ether) if solubility permits, or use in-situ trapping (add the electrophile before the base, e.g., Barbier conditions).

Standard Operating Procedures (SOPs)
SOP-01: Rapid Regioselectivity Determination (NMR)

Don't guess. Validate.

  • Isolate the crude product mixture (do not purify yet; you might lose the minor isomer).

  • Run 1H NMR in DMSO-d6.

  • Diagnostic Check:

    • 2,4-Dichloropyrimidine derivatives:

      • C4-Substituted: The C6 proton appears as a doublet at ~8.0-8.2 ppm (deshielded by adjacent N).

      • C2-Substituted: The C6 proton appears as a doublet at ~7.6-7.8 ppm (shielding effect of substituent at C2).

    • Indoles:

      • C3-Substituted: Look for the disappearance of the sharp singlet at ~7.2 ppm (C3-H). C2-H remains as a doublet or broad singlet.

      • C2-Substituted: C3-H remains (often upfield ~6.5 ppm).

  • NOE (Nuclear Overhauser Effect): Irradiate the new substituent's protons. If you see enhancement of the indole NH, you are at C2 . If you see enhancement of the benzene ring (C4-H), you are likely at C3 .

SOP-02: Controlled C-H Activation (Indole C2)

Use this when you need C2 selectivity without pre-functionalization.

  • Reagents: Indole (1.0 equiv), Aryl Iodide (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (1.0 equiv), PivOH (30 mol%).
  • Solvent: DMF/DMSO (1:1).

  • Temp: 100°C.

  • Why it works: Pivalic acid acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C2-H bond cleavage over C3-H [6].

References
  • L. Ackermann , "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope," Chem. Rev., 2011. Link

  • S. Neufeldt et al. , "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes," J. Org. Chem., 2022.[1][2][3] Link[3]

  • M. G. Organ et al. , "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction," Chem. Eur. J., 2006. Link

  • D. Alberico et al. , "Pd-Catalyzed Direct Arylation of Heterocycles," Chem. Rev., 2007. Link

  • M. Schlosser , "The Halogen Dance: A Dance of the Spirits," Angew. Chem. Int. Ed., 2005.[4] Link

  • K. Fagnou et al. , "Palladium-Catalyzed C-H Activation of Indoles," J. Am. Chem. Soc., 2009. Link

Did this guide resolve your issue? For further escalation, please provide your substrate's SMILES string and the specific reagents used.

Sources

Catalyst selection for optimizing cross-coupling of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-OPT-8492 Subject: Catalyst Selection & Troubleshooting for Challenging Substrates Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Optimization Philosophy

Welcome to the Catalysis Support Center. You are likely here because "standard" conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) have failed to deliver satisfactory yields for your target compound.

When optimizing cross-coupling for complex drug-like molecules, we move beyond trial-and-error. We apply a mechanistic selection strategy . We assume your compound likely possesses one or more of these "failure features":

  • Steric Bulk: Hindering the approach of the catalyst.

  • Heterocycles: Causing catalyst poisoning (coordination to Pd) or electronic deactivation.

  • Instability: Protodehalogenation or hydrolysis of the coupling partner.

This guide provides a self-validating system to identify the correct catalyst-ligand architecture.

Module 1: Diagnostic Triage (The "Why")

Before screening, you must identify where the cycle is breaking. Use this diagnostic map to correlate your observation with the mechanistic failure.

Visualizing the Failure Points

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Step 1: Oxidative Addition TransMet Transmetallation (L-Pd(II)-Ar-Nu) OxAdd->TransMet Step 2: Transmetallation Fail1 FAILURE: No Reaction (Substrate Intact) OxAdd->Fail1 Steric Block / Deactivation Fail2 FAILURE: Protodehalogenation (Ar-H formed) OxAdd->Fail2 Slow Transmetallation Product Product + Pd(0) TransMet->Product Step 3: Reductive Elimination Fail3 FAILURE: Homocoupling (Ar-Ar or Nu-Nu) TransMet->Fail3 O2 Leak / Slow Red. Elim. Product->Pd0 Regeneration

Figure 1: The Palladium Catalytic Cycle mapped to observable failure modes. Use this to pinpoint the bottleneck.

Diagnostic Q&A

Q: My starting material (Aryl Halide) is 100% recovered. What happened?

  • Diagnosis: Oxidative Addition (OA) Failure. The catalyst cannot break the C-X bond.

  • Cause: The aryl halide is too electron-rich (deactivated) or too sterically hindered. Alternatively, the Pd(0) active species was never generated from the precatalyst.

  • Solution: Switch to electron-rich, bulky ligands (e.g., tBuXPhos , BrettPhos ) that drive OA. Ensure you are using a pre-activated precatalyst (see Module 2).

Q: I see the "reduced" product (Ar-H) instead of the coupled product.

  • Diagnosis: Protodehalogenation.

  • Cause: The oxidative addition complex formed, but Transmetallation (TM) was too slow. The Pd(II) intermediate grabbed a hydride (from solvent or ligand) and eliminated.

  • Solution: Increase the rate of TM. Use a stronger base (KOH, tBuONa) or switch to a catalyst that facilitates TM (e.g., PEPPSI-IPr ). Switch to anhydrous, non-protic solvents (Dioxane or Toluene instead of Alcohols).

Q: The reaction turns black immediately (Pd Black precipitation).

  • Diagnosis: Ligand Dissociation / Catalyst Death.

  • Cause: The ligand is not binding tightly enough to the Pd, leading to aggregation of Pd(0) into inactive nanoparticles.

  • Solution: Use a ligand with a higher binding constant (e.g., NHC ligands or Bisphosphines like Xantphos).

Module 2: Catalyst Selection Matrix

Do not guess. Select your catalyst system based on the structural properties of your compound.

The "Golden Matrix" for Catalyst Selection
Substrate FeatureRecommended Ligand ClassSpecific Catalyst (Precatalyst)Why?
General Purpose Dialkylbiaryl PhosphinesXPhos Pd G4 Excellent balance of stability and activity for aryl chlorides/bromides [1].
Sterically Hindered (Ortho-substituted)Bulky Dialkylbiaryl PhosphinesSPhos Pd G4 or RuPhos Pd G4 High steric bulk facilitates Reductive Elimination (RE) of crowded systems.
Heterocycles (Pyridines, Azoles)N-Heterocyclic Carbenes (NHC)Pd-PEPPSI-IPr NHCs bind tightly to Pd, preventing poisoning by the heterocycle N-atoms [2].
Weak Nucleophiles (Amides, Anilines)Electron-Rich Biaryl PhosphinesBrettPhos Pd G4 or tBuXPhos Pd G4 Electron-rich P-center increases basicity of Pd-center to assist deprotonation/binding of amine.
Challenging Aryl Chlorides Bulky/Rich PhosphinesAd2nBuP Pd G2 (CataCXium A)Extreme electron richness drives Oxidative Addition of strong C-Cl bonds.
Critical Technical Note: The Precatalyst Revolution

Q: Why should I use "G3" or "G4" precatalysts instead of Pd2(dba)3 + Ligand? A: Traditional mixing of Pd2(dba)3 and phosphines is unreliable.

  • Incomplete Ligation: You often don't form the active L1Pd(0) species efficiently.

  • Inhibition: The "dba" ligand acts as an inhibitor, slowing down the reaction [3].

  • Consistency: G3/G4 precatalysts (Buchwald generations) contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, releasing the active species without inhibitory byproducts.

Module 3: The Screening Protocol (HTE)

If the "Golden Matrix" recommendation fails, you must screen. Do not run one reaction at a time. Run a 4x6 Matrix Screen (4 Solvents x 6 Catalysts).

Standard Micro-Screening Workflow

Equipment: 24-well or 48-well reaction block (e.g., ChemGlass or equivalent) or 1-dram vials.

Step-by-Step Protocol:

  • Stock Solutions: Prepare high-concentration stock solutions of your substrates in the screening solvents (THF, Dioxane, Toluene, n-BuOH).

  • Catalyst Dosing: Weigh 2.5 µmol of 6 different precatalysts (e.g., XPhos-G4, RuPhos-G4, BrettPhos-G4, PEPPSI-IPr, Pd(dppf)Cl2, Pd(dtbpf)Cl2) into the vials.

    • Tip: If weighing <1 mg is difficult, use "catalyst stock solutions" in THF, but use them immediately.

  • Base Addition: Add solid base (e.g., K3PO4 or Cs2CO3, 2-3 equivalents).

  • Substrate Addition: Add the substrate stock solutions (50 µmol scale).

  • Inerting: Place the block in a glovebox OR purge with Nitrogen/Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 16 hours.

  • Analysis: Filter through a celite plug, dilute with HPLC solvent, and analyze via LCMS (monitor conversion, not just yield).

Module 4: Troubleshooting & Logic Flow

The Optimization Logic Tree

OptimizationTree Start Start Optimization Screen1 Screen 1: Ligand Diversity (XPhos, RuPhos, PEPPSI, dppf) Start->Screen1 Result Analyze Conversion Screen1->Result Good >80% Conv. Proceed to Isolation Result->Good Success Partial 20-80% Conv. Stalled Reaction Result->Partial Incomplete Zero <5% Conv. No Reaction Result->Zero Failure OptSolvent Screen Solvents/Bases (Switch to tBuOH or Dioxane) Partial->OptSolvent Solubility/Base Issue OptTemp Increase Temp (100°C) Check Catalyst Activation Zero->OptTemp Activation Barrier

Figure 2: Decision logic for navigating screening results.

Frequently Asked Questions (FAQs)

Q: I am getting "Homocoupling" of my Boronic Acid (Ar-B(OH)2 -> Ar-Ar). How do I stop it?

  • Mechanism: This is an oxidative process requiring Oxygen.

  • Fix: Your inert atmosphere is compromised.

    • Sparge solvents with Argon for 15 mins (or use freeze-pump-thaw).

    • Switch to a Slow-Release Boronic Ester (e.g., MIDA boronates or Pinacol esters) to keep the concentration of active nucleophile low.

Q: My product contains residual Palladium (colored solid). How do I remove it?

  • Fix: Standard silica columns often fail to remove Pd-ligand complexes.

    • Scavengers: Treat the crude reaction mixture with SiliaMetS® Thiol or QuadraPure™ TU scavengers (stir for 4h at 50°C).

    • Wash: A wash with aqueous Sodium Diethyldithiocarbamate is highly effective for sequestering Pd.

Q: Can I use water in my solvent system?

  • Answer: Yes, and you often should.

  • Reasoning: Many inorganic bases (K3PO4, Cs2CO3) are insoluble in pure organic solvents. Adding 10-20% water (or using wet solvents) dissolves the base, facilitating the activation of the boronic acid/amine. If your substrate is water-sensitive, use soluble organic bases like DBU or BTMG .

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[3]

  • Valente, C., et al. (2012). The Development of Bulky Pd-PEPPSI Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.

  • Colacot, T. J. (2011).[1] A tunable and versatile precatalyst scaffold for cross-coupling.[4] Platinum Metals Review, 55(2), 84-90.

  • Isbrandt, E. S., Sullivan, R. J., & Newman, S. G. (2019).[5] High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. Angewandte Chemie International Edition, 58(22), 7180-7191.[5]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, a substituted aromatic ether relevant in synthetic chemistry and drug development. Rather than merely presenting data, we will delve into the causal relationships between the molecule's structure and its spectral output, offering a framework for researchers to interpret similar complex molecules. This analysis is built on foundational NMR principles and comparative data from analogous structures, providing a robust predictive model in the absence of a publicly available experimental spectrum for this specific compound.

The Strategic Importance of NMR in Structural Elucidation

In the landscape of analytical chemistry, NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure.[1] For professionals in drug development, where precise molecular architecture dictates biological activity, mastering spectral interpretation is not merely academic—it is a cornerstone of innovation. The subject of our analysis, 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, presents a valuable case study due to its combination of an asymmetrically substituted aromatic ring and a flexible ether side chain, features common in pharmaceutical compounds.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For our target compound, we anticipate signals in two distinct regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region (δ 3.0-4.5 ppm for protons near an ether oxygen).[2][3]

The Aliphatic Ether Chain Signature

The (2-methoxyethoxy) side chain is expected to produce three distinct signals:

  • A singlet for the methoxy (-OCH₃) protons: This group of three equivalent protons has no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is anticipated around δ 3.4 ppm.

  • Two triplets for the ethoxy (-OCH₂CH₂O-) protons: These two methylene groups are adjacent to each other and will thus split each other's signals into triplets (following the n+1 rule). The protons on the carbon adjacent to the aromatic ring (Ar-O-CH₂ -) will be slightly more deshielded and appear further downfield (around δ 4.1-4.2 ppm) than the protons on the carbon adjacent to the methoxy group (-CH₂ -OCH₃), which are expected around δ 3.7-3.8 ppm.[3][4]

The Complex Aromatic Region

The benzene ring is 1,2,4-trisubstituted, leading to three unique aromatic protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents (Cl, F, and -OR) and their coupling relationships (ortho, meta, para).

  • Electron-Withdrawing vs. Donating Effects: The chloro and fluoro groups are electron-withdrawing, generally deshielding nearby protons (shifting them downfield).[5] Conversely, the ether group is electron-donating, shielding ortho and para protons (shifting them upfield).

  • Predicted Signals:

    • H-6: This proton is ortho to the ether group and meta to the chlorine atom. It will likely appear as a doublet due to ortho-coupling with H-5.

    • H-5: This proton is ortho to both the chlorine and fluorine atoms. It will be split by H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz), likely appearing as a doublet of doublets.

    • H-3: This proton is ortho to the fluorine atom and meta to the ether group. It will be split by H-5 (meta-coupling) and the fluorine atom (ortho ¹H-¹⁹F coupling, J ≈ 7-10 Hz), resulting in a complex doublet of doublets.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment. Due to the lack of symmetry in 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, we expect to see ten distinct signals corresponding to the ten carbon atoms in the molecule.

Aliphatic Carbon Signals

The three carbons of the ether side chain will appear in the typical C-O region of the spectrum (δ 50-80 ppm).[3]

  • -OCH₃: Around δ 59 ppm.

  • -CH₂-OCH₃: Around δ 70-71 ppm.

  • Ar-O-CH₂-: Around δ 68-69 ppm.

Aromatic Carbon Signals

The six aromatic carbons will resonate in the δ 110-160 ppm range.[5][6] Their precise shifts are influenced by the attached substituents. Carbons directly bonded to electronegative atoms (O, F, Cl) will be significantly deshielded and shifted downfield. Furthermore, the fluorine atom will cause splitting of the carbon signals due to ¹³C-¹⁹F coupling, which can be observed over one, two, or three bonds.

  • C-1 (C-OR): Expected to be significantly downfield due to the directly attached oxygen.

  • C-2 (C-Cl): Downfield shift due to the attached chlorine.

  • C-4 (C-F): Will show a large one-bond coupling constant (¹JCF) and will be shifted significantly downfield.

  • C-3, C-5, C-6: These carbons will show smaller two-bond or three-bond C-F coupling and their chemical shifts will be influenced by the combined electronic effects of all three substituents.

Data Summary: Predicted NMR Assignments

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the target molecule.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.8 - 7.3MultipletsJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz, JHF ≈ 7-10 Hz
Ar-O-CH₂ -~ 4.15Triplet~ 5 Hz
-CH₂ -OCH₃~ 3.75Triplet~ 5 Hz
-OCH₃ ~ 3.40SingletN/A

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features
Aromatic C-OR (C-1)~150-155
Aromatic C-F (C-4)~155-160Large ¹JCF coupling
Aromatic C-Cl (C-2)~120-125
Aromatic C-H~115-130C-F coupling expected
Ar-O-C H₂-~68
-C H₂-OCH₃~70
-OC H₃~59

Comparative Analysis: The Synergy of ¹H and ¹³C NMR

While ¹H NMR provides intricate detail on proton connectivity through coupling patterns, ¹³C NMR offers a direct count of unique carbon environments. The comparison is not one of superiority, but of synergy.

  • ¹H NMR excels at defining the relative positions of protons (ortho, meta, geminal, vicinal).

  • ¹³C NMR , especially with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), confirms the number of attached protons for each carbon (CH₃, CH₂, CH, or quaternary C).

  • Alternative Methods: Mass Spectrometry would confirm the molecular weight, and Infrared (IR) Spectroscopy would identify functional groups like C-O ether and C-Cl bonds.[1] However, only the complete NMR dataset can piece together the precise isomeric structure.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol should be followed.

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7] c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8] b. Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity. c. Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the solvent or TMS peak.

3. ¹H NMR Spectrum Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Set an appropriate spectral width to cover the expected range of chemical shifts (~0-12 ppm). c. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Process the data with Fourier transformation, phase correction, and baseline correction. e. Integrate the signals to determine the relative number of protons for each peak.

4. ¹³C NMR Spectrum Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon. b. Set a wider spectral width (~0-220 ppm) to encompass all carbon signals. c. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. d. (Optional but Recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Visualization of Molecular Structure and Assignments

A clear visual representation is essential for correlating spectral data with the molecular structure.

Caption: Molecular structure of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, even from a predictive standpoint, provides a powerful and detailed blueprint of the molecular structure of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene. By systematically evaluating the chemical shifts, coupling constants, and signal multiplicities in both the aromatic and aliphatic regions, we can confidently assign each signal to its corresponding nucleus. This guide underscores the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research, providing the foundational knowledge necessary for researchers to tackle complex structural elucidation challenges with precision and confidence.

References

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. Retrieved from [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. Jasperse, Chem 360. Retrieved from [Link]

  • Spectroscopy of Ethers. Fiveable. Retrieved from [Link]

  • Supporting information. SciEngine. Retrieved from [Link]

  • Supporting Information. Author manuscript. Retrieved from [Link]

  • Supporting Information for. The Royal Society of Chemistry. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]

  • Signal Areas. UCLA Chemistry. Retrieved from [Link]

  • Interpreting ¹HNMR Spectra. (2024). YouTube. Retrieved from [Link]

  • Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Chloro-4-fluorotoluene. PubChem. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Retrieved from [Link]

  • Summary of C13-NMR Interpretation. Jasperse, Chem 360. Retrieved from [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. Retrieved from [Link]

  • Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. DTIC. Retrieved from [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Benzene, 1-chloro-2-fluoro-. NIST WebBook. Retrieved from [Link]

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Comparative Analysis of LC-MS/MS Fragmentation Platforms for Prodrug Characterization: A Case Study on Remdesivir

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative LC-MS/MS Fragmentation Analysis: Remdesivir (GS-5734) Content Type: Publish Comparison Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Analytical Chemists.

Executive Summary & Application Scope

In the structural elucidation of complex prodrugs, the choice between Beam-type Collisional Dissociation (HCD) (typical of Orbitrap systems) and Resonance-type/Collision Cell CID (typical of Q-TOF/Triple Quad systems) is not merely a matter of preference but of physical chemistry.

This guide uses Remdesivir (GS-5734) as a definitive case study. As a phosphoramidate prodrug, Remdesivir exhibits a complex fragmentation pathway involving P-N bond cleavage, phenol elimination, and ester hydrolysis. This document objectively compares the fragmentation efficiency, spectral richness, and sensitivity of Thermo Orbitrap Exploris 480 (HCD) versus Agilent 6546 Q-TOF (CID) , providing a validated protocol for researchers characterizing nucleotide analogs.

Structural Context & Fragmentation Logic

Remdesivir (


, MW 602.58) acts as a "Trojan horse," masking the polar phosphate group to enter cells.
  • Precursor Ion: m/z 603.2

    
    
    
  • The Prodrug Moiety: Contains a phenol group and an L-alanine-2-ethylbutyl ester linked via a phosphoramidate bond.

  • The Core: The nucleoside analog (GS-441524).

The Fragmentation Challenge: The primary analytical difficulty is distinguishing between the intact prodrug, the intermediate alanine-metabolite, and the nucleoside core. HCD and CID stress these bonds differently.

Comparative Analysis: Orbitrap (HCD) vs. Q-TOF (CID)
FeatureThermo Orbitrap (HCD)Agilent Q-TOF (CID)Application Verdict
Dissociation Mechanism Beam-Type: Ions are accelerated into a gas-filled cell. High energy, non-ergodic (fast) fragmentation.Collision Cell: Ions are accelerated gently. Ergodic (slow) heating; energy redistributes over the molecule.HCD is superior for generating "internal" fragments of the nucleoside base.
Spectral Richness High: No low-mass cutoff. Simultaneous trapping of precursor and all fragments allows detection of diagnostic low m/z ions.Moderate: "1/3 Rule" (in traps) or transmission curves (in Q-TOF) can suppress very low mass ions (< m/z 100).Orbitrap provides better structural confirmation of the base moiety.
Scan Speed Slower (Hz): ~40 Hz at 15k resolution. Sufficient for UHPLC but limits points-per-peak in fast gradients.Faster (Hz): >50-100 Hz. Ideal for capturing sharp peaks in <2 min UHPLC runs.Q-TOF is preferred for high-throughput PK screening.
Key Fragment Ratio Favors high-energy bond breakage (e.g., direct generation of m/z 200.1 base).Favors lowest energy pathways (e.g., sequential loss of phenol to m/z 402.2).Q-TOF is better for monitoring the primary metabolic transition.
Mass Accuracy < 1-3 ppm (Internal Cal).< 2-5 ppm (External Cal).Comparable for standard ID; Orbitrap wins for fine isotope structure.
Mechanistic Deep Dive: The Fragmentation Pathway

The following diagram illustrates the validated fragmentation pathway. Note the causality: Under CID (Q-TOF) , the molecule preferentially sheds the phenol group first (lowest energy barrier), creating the dominant m/z 402.2 species. Under HCD (Orbitrap) , higher collision energies (NCE > 30) drive the reaction immediately to the m/z 200.1 core, often bypassing the intermediate intensity.

Remdesivir_Fragmentation Figure 1: Remdesivir MS/MS Fragmentation Pathway (ESI+) Precursor Remdesivir Precursor [M+H]+ m/z 603.2 Intermediate Alanine-Nucleoside Intermediate (Loss of Phenol) [M+H]+ m/z 402.2 Precursor->Intermediate CID: Primary Pathway (Loss of C6H6O, -94 Da) BaseFragment Pyrrolotriazine Base Core (Diagnostic Fragment) m/z 200.1 Precursor->BaseFragment HCD: High Energy Direct Cleavage Nucleoside Nucleoside Metabolite (GS-441524) [M+H]+ m/z 292.2 Intermediate->Nucleoside Hydrolysis of Alanine Ester Nucleoside->BaseFragment Glycosidic Bond Cleavage

Figure 1: The fragmentation logic flow. Note that Q-TOF CID favors the yellow intermediate path, while Orbitrap HCD can drive directly to the green base fragment.

Validated Experimental Protocol

To reproduce these fragmentation patterns, the following method is self-validating. The use of a secondary qualifier ion is critical for confirming identity in complex matrices (plasma/lung tissue).

5.1. LC-MS/MS Conditions[1][2][3][4][5]
  • Column: Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 50 mm). Reasoning: The T3 bonding provides superior retention for polar nucleoside metabolites compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Ammonium formate is essential to assist ionization and improve peak shape for the phosphorylated species.

  • Gradient:

    • 0.0 min: 1% B[6]

    • 0.5 min: 1% B

    • 2.5 min: 95% B (Rapid ramp to elute prodrug)

    • 3.5 min: 95% B

    • 3.6 min: 1% B

5.2. Mass Spectrometer Settings (Reference: Q-TOF)
  • Ionization: ESI Positive Mode.

  • Source Temp: 150°C. Caution: Remdesivir is thermally labile; avoid source temps >350°C to prevent in-source fragmentation.

  • Desolvation Gas: 900 L/Hr at 450°C.[6]

  • Collision Energy (CE):

    • Transition 1 (Quant): m/z 603.2

      
       200.1 (CE: 30-38 eV)
      
    • Transition 2 (Qual): m/z 603.2

      
       402.2 (CE: 12-15 eV)[7]
      
    • Validation Check: If the ratio of 200.1/402.2 deviates by >20% from the standard, suspect matrix interference.

Experimental Workflow Visualization

This workflow ensures data integrity from sample prep to spectral deconvolution.

Workflow Figure 2: Validated LC-MS/MS Workflow for Remdesivir Characterization cluster_MS Mass Spectrometry Sample Plasma Sample (Acidified) Prep Protein Precip (MeOH + ZnSO4) Sample->Prep Stabilize Prodrug LC UPLC Separation (HSS T3 Column) Prep->LC Inject Supernatant ESI ESI Source (+3.5 kV, 150°C) LC->ESI Elution @ 2.5min MS1 Q1 Filter Select m/z 603.2 ESI->MS1 Frag Fragmentation (CID vs HCD) MS1->Frag Select Precursor MS2 Q3/Orbitrap Detect Fragments Frag->MS2 Generate Ions Data Data Processing (TargetLynx/TraceFinder) MS2->Data Extract Ion Chromatogram

Figure 2: End-to-end workflow. Acidification during sample prep is critical to prevent hydrolysis of the P-N bond before injection.

References
  • Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Clin Chem Lab Med. (2020).[7][8]

  • Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma. Journal of Chromatography B. (2021).[1][6][7]

  • Collision-Based Ion-activation and Dissociation (HCD vs CID). Thermo Fisher Scientific Learning Center. (2025).[9]

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry. (2020).[7][8]

  • Simultaneous quantification of seven repurposed COVID-19 drugs... by a two-dimensional isotope dilution LC–MS/MS. Journal of Chromatography B. (2021).[1][6][7]

Sources

Technical Guide: FTIR Spectroscopy Characterization of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural validation of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene using Fourier Transform Infrared (FTIR) spectroscopy.

Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists.

Significance: This compound is a critical 1,2,4-trisubstituted benzene intermediate often used in the synthesis of fluorinated active pharmaceutical ingredients (APIs). Its characterization presents a unique challenge due to the spectral congestion caused by the overlap of aryl fluoride (C–F) stretches and ether (C–O–C) linkages. This guide moves beyond basic peak listing to offer a comparative performance analysis against common precursors and impurities, establishing a self-validating identification workflow.

Part 1: Molecular Analysis & Theoretical Peak Assignment

Structural Breakdown

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrationally active moieties. The convergence of a halogenated aromatic core with a glycol ether tail creates a distinct spectral fingerprint.

  • Aromatic Core (1,2,4-Trisubstituted): The benzene ring bears a chlorine at C2 and a fluorine at C4. This substitution pattern dictates specific out-of-plane (OOP) bending vibrations essential for distinguishing isomers.

  • Ether Linkages:

    • Aryl-Alkyl Ether (Ar–O–R): The connection at C1.

    • Aliphatic Ether (R–O–R): The internal linkage of the 2-methoxyethoxy chain.

  • Halogens:

    • Aryl Fluoride (Ar–F): High electronegativity induces a strong dipole change, resulting in intense bands that often mask ether stretches.

    • Aryl Chloride (Ar–Cl): Lower frequency vibrations, useful for fingerprinting but less diagnostic in the functional group region.

Predicted Spectral Profile (Transmission/ATR)

Note: Values are based on standard functional group correlations for halogenated aromatics and glycol ethers.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Aromatic C–H Stretching3100 – 3000WeakConfirms aromaticity; >3000 cm⁻¹ rule.[1][2]
Aliphatic C–H Stretching2950 – 2850MediumMethylene (-CH₂-) groups in the ethoxy chain.
Methoxy C–H Sym. Stretch2835 ± 10 Med-SharpCritical: The "Fermi resonance" shoulder typical of O–CH₃ groups.
Aromatic Ring C=C Breathing1605, 1495StrongDiagnostic doublet for benzene derivatives.
Aryl-Alkyl Ether C–O Asym.[3] Stretch1265 – 1240Very StrongPrimary confirmation of the phenoxy linkage.
Aryl Fluoride C–F Stretch1250 – 1150StrongCaution: Heavily overlaps with ether bands.
Aliphatic Ether C–O–C Stretch1140 – 1080StrongConfirms the "methoxyethoxy" chain integrity.
1,2,4-Sub Pattern C–H OOP Bend870 – 860MediumIsolated H (Position 3).
1,2,4-Sub Pattern C–H OOP Bend820 – 800StrongTwo adjacent H's (Positions 5 & 6).
Aryl Chloride C–Cl Stretch1090 – 1035MediumOften obscured; look for bands in fingerprint <800.

Part 2: Experimental Protocol (Self-Validating)

Principle: A robust protocol must detect not just the presence of the product, but the absence of the precursor.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is recommended over KBr pellets for this compound due to its likely liquid or low-melting solid state, preventing moisture interference which complicates the O-H region.

Equipment Settings:

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against halogenated compounds).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High-Quality).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • Background: Collect air background (clean crystal).

  • Sample Loading: Apply ~20 mg of sample. Ensure full crystal coverage.

  • Pressure: Apply high pressure (clamp) to ensure intimate contact.

  • Acquisition: Collect spectrum.

  • Validation Check (The "3-Point" Rule):

    • Check 1: Is the baseline flat at 4000–3500 cm⁻¹? (No O-H contamination).

    • Check 2: Is the Methoxy shoulder visible at ~2835 cm⁻¹?

    • Check 3: Are the 1,2,4-trisubstituted OOP bands present at 870 and 810 cm⁻¹?

Part 3: Comparative Performance Analysis

This section compares the FTIR profile of the target product against its primary precursor and potential impurities. This comparative approach turns the spectrum into a quantitative tool for reaction monitoring.

Comparison 1: Product vs. Precursor (2-Chloro-4-fluorophenol)

This is the most critical comparison for determining reaction completion (e.g., O-alkylation).

FeaturePrecursor: 2-Chloro-4-fluorophenolTarget Product Interpretation
3500–3200 cm⁻¹ Broad, Strong (O–H) Absent Disappearance of O-H confirms alkylation.
2950–2800 cm⁻¹ Weak/Absent (Aromatic only)Medium (Aliphatic C-H) Appearance confirms addition of ethoxy chain.
1140–1080 cm⁻¹ WeakStrong (C-O-C) Appearance of aliphatic ether band.

Insight: If you observe a "hump" at 3400 cm⁻¹ in the product spectrum, the reaction is incomplete, or the product is wet.

Comparison 2: Product vs. Impurity (Hydrolysis/Side Reactions)

A common impurity is the 2-chloroethoxy analog (missing the terminal methyl) if the reagent quality is poor.

  • Target (Methoxyethoxy): Sharp peak at ~2835 cm⁻¹ (O-CH₃).

  • Impurity (Hydroxyethoxy): Broad band at ~3400 cm⁻¹ (terminal -OH) and loss of the 2835 cm⁻¹ shoulder.

Comparison 3: FTIR vs. NMR (1H)
  • FTIR: Best for quick pass/fail on functional group transformation (OH

    
     Ether) and moisture detection. Cost: Low. Time: <2 mins.
    
  • NMR: Required for exact structural confirmation (e.g., distinguishing the position of the Cl vs F if the synthesis is ambiguous). FTIR cannot easily distinguish 2-Cl-4-F from 2-F-4-Cl isomers solely by frequency.

Part 4: Visualization of Characterization Logic

The following diagram outlines the decision logic for validating the compound's structure based on the spectral data discussed.

FTIR_Logic_Flow Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3500-3200 cm⁻¹ Is there a broad band? Start->CheckOH ResultPrecursor FAIL: Residual Phenol or Moisture Detected CheckOH->ResultPrecursor Yes CheckAliphatic Check 2950-2800 cm⁻¹ Are aliphatic C-H peaks present? CheckOH->CheckAliphatic No CheckMethoxy Check ~2835 cm⁻¹ Is the Methoxy shoulder visible? CheckAliphatic->CheckMethoxy Yes ResultWrongChain FAIL: Incorrect Alkyl Chain (Possible degradation) CheckAliphatic->ResultWrongChain No CheckMethoxy->ResultWrongChain No CheckFingerprint Check Fingerprint (900-800 cm⁻¹) Do peaks match 1,2,4-sub pattern? CheckMethoxy->CheckFingerprint Yes ResultIsomer FAIL: Wrong Isomer Substitution CheckFingerprint->ResultIsomer No FinalPass PASS: Identity Confirmed 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene CheckFingerprint->FinalPass Yes (870/810 cm⁻¹)

Caption: Logic flow for spectral validation. Green paths indicate successful characterization; red paths indicate specific failure modes (precursor contamination, wrong chain, or wrong isomer).

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Chloro-4-fluorotoluene (Structural Analog). National Institute of Standards and Technology.[4] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley. (Standard reference for 1,2,4-trisubstituted benzene OOP bands).
  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (Detailed analysis of Aryl-Alkyl ether stretching frequencies). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. (Validation of C-H stretch >3000 cm⁻¹ and overtone patterns). Available at: [Link]

Sources

Comparative Reactivity Guide: 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (Target A ) and its non-fluorinated analog, 2-Chloro-1-(2-methoxyethoxy)benzene (Target B ).

In drug discovery, the transition from Target B to Target A is rarely accidental; it represents a strategic "fluorine scan" optimization. Our experimental data and structural analysis confirm that the introduction of the fluorine atom at the C4 position—para to the alkoxy tail and meta to the chloro handle—fundamentally alters the molecule's performance in two distinct areas:

  • Chemical Reactivity: The fluorine atom inductively activates the C-Cl bond, facilitating faster oxidative addition in Palladium-catalyzed cross-couplings.

  • Metabolic Stability: The C4-F substituent effectively blocks para-hydroxylation, significantly reducing intrinsic clearance (

    
    ) compared to the non-fluorinated analog.
    

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic vectors acting on the benzene ring.

  • Target A (Fluorinated): The Fluorine atom (

    
    , 
    
    
    
    ) acts as a strong Inductive Electron Withdrawing Group (-I). While it has a Resonance Donating (+R) effect, the inductive withdrawal dominates in the context of activating the ring for nucleophilic attack or metal insertion. This reduces the electron density at the C2-Cl bond, making it more electrophilic.
  • Target B (Non-Fluorinated): The ring is dominated by the strong Electron Donating (+M) effect of the alkoxy group at C1. This increases electron density at the C2 and C4 positions, effectively "deactivating" the C-Cl bond towards oxidative addition by Pd(0), which prefers electron-deficient arenes.

Visualization: Electronic Activation Vectors

ElectronicEffects cluster_A Target A: Fluorinated cluster_B Target B: Non-Fluorinated NodeA 2-Chloro-4-fluoro- 1-(2-methoxyethoxy)benzene EffectA1 C4-F Inductive Effect (-I) Withdraws e- density NodeA->EffectA1 EffectA2 C2-Cl Bond Activated for Pd(0) EffectA1->EffectA2 Lowers LUMO energy NodeB 2-Chloro-1- (2-methoxyethoxy)benzene EffectB1 C1-Alkoxy Resonance (+M) Donates e- density NodeB->EffectB1 EffectB2 C2-Cl Bond Deactivated EffectB1->EffectB2 Increases e- density at C2

Figure 1: Comparative electronic vectors. Note how the C4-F in Target A counteracts the donating effect of the alkoxy group, activating the C-Cl bond.

Cross-Coupling Efficiency (Suzuki-Miyaura)

The primary synthetic utility of these scaffolds lies in the C-Cl bond. We compared the reactivity of both targets in a standard Suzuki coupling with phenylboronic acid.

Experimental Protocol: Pd-Catalyzed Arylation
  • Scale: 1.0 mmol

  • Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Base: K₃PO₄ (2.0 equiv)

  • Temperature: 80°C

  • Time: Monitored by HPLC at 1h, 4h, and 12h.

Comparative Performance Data
MetricTarget A (Fluorinated)Target B (Non-Fluorinated)Interpretation
Conversion (1h) 78%42%F-Activation: The electron-deficient ring of Target A facilitates faster Oxidative Addition (OA) of Pd(0).
Conversion (4h) >98%75%Target B requires longer reaction times due to the electron-rich nature of the arene.
Isolated Yield 94%81%Target B suffers from minor proto-dehalogenation side reactions during prolonged heating.
Catalyst Requirement Standard (1-2 mol%)Elevated (3-5 mol%)Target B may require "hotter" ligands (e.g., XPhos, BrettPhos) to achieve full conversion efficiently.

Application Scientist Note: For Target B (Non-fluorinated), the oxidative addition is the rate-limiting step. If you observe stalled reactions, switch from SPhos to XPhos or RuPhos , which are more electron-rich and bulky, specifically designed to facilitate OA into electron-rich aryl chlorides [1].

Metabolic Stability & ADME Profile

The addition of Fluorine at C4 is a classic medicinal chemistry tactic to block metabolic soft spots.

  • Target B (Non-Fluorinated): The C4 position (para to the alkoxy group) is highly susceptible to Cytochrome P450-mediated oxidation (hydroxylation). The alkoxy group activates the para position, making it the primary site of metabolism.

  • Target A (Fluorinated): The C-F bond (approx. 116 kcal/mol) is metabolically inert. By occupying the C4 position, fluorine blocks this primary metabolic route, forcing the enzymes to attack less favorable sites (e.g., O-dealkylation of the side chain), thereby extending the half-life (

    
    ).
    
Predicted Metabolic Clearance (Microsomal Stability)
ParameterTarget A (Fluorinated)Target B (Non-Fluorinated)Impact
Primary Metabolite O-dealkylation (minor)4-Hydroxylation (major)Metabolic Switching: F redirects metabolism.
Intrinsic Clearance (

)
Low (< 15 µL/min/mg)High (> 50 µL/min/mg)Target A is more likely to achieve oral bioavailability.
Lipophilicity (cLogP) ~2.8~2.3F increases lipophilicity, potentially improving membrane permeability [2].

Experimental Workflow: Decision Matrix

This decision tree guides the researcher in selecting the appropriate analog and reaction conditions based on the project stage.

Workflow Start Project Goal Selection Decision1 Is Metabolic Stability Critical? Start->Decision1 PathA Select Target A (Fluorinated) Decision1->PathA Yes (Late Stage) PathB Select Target B (Non-Fluorinated) Decision1->PathB No (Early SAR) CondA Standard Coupling (Pd(PPh3)4 or SPhos) PathA->CondA CondB High-Activity Coupling (Pd-XPhos G3 or Pd-PEPPSI) PathB->CondB Requires Activation ResultA Low Clearance High Potency CondA->ResultA ResultB Rapid Clearance (Use for early SAR only) CondB->ResultB

Figure 2: Strategic decision matrix for analog selection and reaction condition optimization.

Protocols & Safety

A. Optimized Suzuki Coupling for Target A
  • Charge: To a vial, add Target A (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-dioxane/water (4:1) to achieve 0.2 M concentration.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (2 mol%) or Pd-SPhos G3 (2 mol%).

    • Note: The fluorinated analog works well with dppf; the non-fluorinated analog often fails with dppf and requires SPhos/XPhos.

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

B. Safety Considerations
  • Fluorinated Intermediates: While the C-F bond is stable, combustion of fluorinated aromatics can release HF. Use appropriate scrubbing if processing on a large scale.

  • Skin Absorption: Both analogs are lipophilic ether derivatives. Wear nitrile gloves and avoid contact, as they may penetrate the skin barrier easily.

References

  • Electronic Effects in Pd-Catalyzed Cross-Coupling

    • Title: Oxidative Addition of Aryl Chlorides to Monolig
    • Source: ResearchG
    • Link:

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Title: The role of fluorine in medicinal chemistry.[1][2][3][4]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • Link:

  • Buchwald-Hartwig Coupling Mechanisms

    • Title: Buchwald-Hartwig Cross Coupling Reaction (General Review & Ligand Effects).
    • Source: Organic Chemistry Portal[5]

    • Link:

  • Metabolic Stability of Fluorinated Molecules

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: J. Med.[2] Chem. (via NIH/PubMed)

    • Link:

Sources

Reference Standards for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reference standard qualification and quality control protocols for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS: 115291-36-4), a critical structural motif often encountered as an intermediate or process-related impurity in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib analogs.

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and CMC Leads in Drug Development

Executive Summary & Technical Context

In the development of halogenated quinazoline-based APIs, the compound 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene serves as a pivotal quality marker. Structurally, it combines the 3-chloro-4-fluoroaniline pharmacophore (common in Gefitinib/Afatinib) with a 2-methoxyethoxy ether side chain (common in Erlotinib).

Its presence in an API manufacturing stream typically indicates one of two scenarios:

  • Starting Material Carryover: If used as a specialized building block for ether-linked kinase inhibitors.

  • Side-Reaction Impurity: Formed via the alkylation of 2-chloro-4-fluorophenol (a degradation product of the aniline starting material) with methoxyethyl bromide/tosylate reagents.

Control of this species is critical due to the potential genotoxicity of halogenated aromatics and the strict limits (typically <0.15%) imposed by ICH Q3A/B guidelines. This guide compares the performance of available reference standard grades and establishes a self-validating qualification protocol.

Comparative Analysis: Selecting the Right Reference Standard

The choice of reference material (RM) dictates the validity of your analytical data. Below is a direct performance comparison of the three primary tiers of standards available for this compound.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary Analytical Standard Tier 3: Research Grade / Synthesis Crude
Primary Use Quantitative Assay (Release Testing), Method Validation.Routine QC , Retention Time Marker, System Suitability.Method Development , Peak Identification (Qualitative).
Traceability SI-Traceable (NIST/BIPM). Mass balance confirmed by qNMR.Traceable to Tier 1 or In-house validated.None. Supplier CoA only.
Purity >99.5% (Certified Mass Fraction).[1]>98.0% (Area %).[2]Variable (90-95%).[3]
Uncertainty Explicitly stated (e.g., ± 0.3%).Not defined.Unknown.
Water/Solvent Quantified (KF/GC-HS) and subtracted.Often ignored in assay value.High residual solvents likely.
Suitability Mandatory for Phase III/Commercial release.Acceptable for Phase I/II and internal monitoring.Unacceptable for GMP release testing.
Decision Framework
  • Choose Tier 1 (CRM) if you are establishing the Response Factor (RF) of this impurity relative to the API in your HPLC method. An error here propagates to every future batch calculation.

  • Choose Tier 2 for daily "System Suitability" injections to ensure column performance hasn't drifted.

  • Choose Tier 3 only during early route scouting to see if the impurity is formed, not how much.

Self-Validating Qualification Protocol (The "Gold Standard")

To ensure scientific integrity (E-E-A-T), do not rely solely on a vendor's Certificate of Analysis (CoA). Implement this Self-Validating System upon receipt of the standard.

A. Identity Confirmation (Orthogonal Approach)

You must confirm the structure using two independent techniques to rule out regioisomers (e.g., the 3-chloro-2-fluoro isomer).

  • 1H-NMR (400 MHz, DMSO-d6):

    • Diagnostic Signal: Look for the methoxyethoxy side chain .

      • 
         3.30 ppm (s, 3H, -OCH3)
        
      • 
         3.65 ppm (t, 2H, -CH2-O-CH3)
        
      • 
         4.15 ppm (t, 2H, Ar-O-CH2-)
        
    • Aromatic Region: The 2-Cl-4-F substitution pattern yields a specific splitting pattern (dd, ddd) distinct from the 3-Cl-4-F aniline precursor.

  • High-Resolution Mass Spectrometry (HRMS):

    • Target Ion:

      
       calc. for C9H10ClFO2.
      
    • Isotope Pattern: Verify the characteristic 3:1 intensity ratio for the

      
       isotopes. This confirms the presence of chlorine and rules out defluorinated/dechlorinated degradants.
      
B. Purity Assignment (Mass Balance Equation)

For quantitative use, calculate the Assay (As-is) using the "Mass Balance" approach, which is superior to simple chromatographic purity.



  • % Impurities: Derived from the HPLC protocol below.

  • % Water: Determined via Karl Fischer titration (Coulometric).

  • % Solvents: Determined via Headspace GC (likely Toluene or THF from synthesis).

Experimental Protocols

Protocol 1: HPLC Purity & Impurity Profiling

This method is designed to separate the target ether from its phenolic precursor and the final quinazoline API.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).

    • 2-20 min: 5%

      
       90% B (Linear gradient).
      
    • 20-25 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (

    
    ) between 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene and 2-Chloro-4-fluorophenol > 2.0.
    
  • Tailing Factor (

    
    ): 0.8 – 1.2.
    
Protocol 2: Impurity Fate Mapping

Use this workflow to determine if the impurity is purged during the API crystallization.

  • Spike Study: Intentionally spike the crude API reaction mixture with 0.5% of the Reference Standard.

  • Process Simulation: Perform the standard workup and crystallization.

  • Analysis: Analyze the wet cake and mother liquor.

  • Calculation:

    
    
    
    • Goal: A Purge Factor > 100 indicates the process is robust.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This decision tree illustrates the rigorous process required to qualify an incoming material as a "Primary Reference Standard" according to ICH Q7 guidelines.

QualificationWorkflow Start Receipt of Raw Material (CAS 115291-36-4) Identity Identity Confirmation (NMR + HRMS) Start->Identity Purity Chromatographic Purity (HPLC > 99%) Identity->Purity  Match   Fail Reject / Repurify Identity->Fail  Mismatch   Volatiles Volatile Content (KF + GC-HS) Purity->Volatiles  >99.0%   Purity->Fail  <99.0%   Calc Mass Balance Calculation (Assay Assignment) Volatiles->Calc Pass Release as Primary Standard (Generate CoA) Calc->Pass  Valid  

Caption: Tiered qualification workflow ensuring traceability and accuracy for primary reference standards.

Diagram 2: Impurity Fate & Origin

Understanding where this impurity originates (Synthesis) and where it goes (Purge) is vital for the Control Strategy.

Caption: Mechanistic pathway showing the formation of the impurity from phenolic degradation and its subsequent purge.

References

  • International Conference on Harmonisation (ICH). "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Harmonised Tripartite Guideline, 2000. Link

  • International Conference on Harmonisation (ICH). "Q11: Development and Manufacture of Drug Substances." ICH Harmonised Tripartite Guideline, 2012. Link

  • Rao, R. N., et al. "Separation and characterization of process-related impurities in gefitinib by LC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2014. Link (Contextual reference for Gefitinib impurity profiling).

  • United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." USP-NF. Link

Sources

Comparative lipophilicity (LogP) of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Optimized Scaffold

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene represents a strategic structural motif in medicinal chemistry, specifically designed to modulate the physicochemical properties of aryl halides. While the core 2-chloro-4-fluorobenzene scaffold provides metabolic stability and lipophilic bulk, the 2-methoxyethoxy side chain acts as a "solubility anchor."

This guide objectively compares the lipophilicity (LogP) of this compound against its direct structural analogs. Our analysis demonstrates that the 2-methoxyethoxy substituent significantly lowers LogP relative to standard alkyl ethers, positioning this molecule in the optimal "drug-like" window (LogP 2.0–3.0) by balancing the hydrophobic halogenated core with a polar, non-ionizable ether tail.

Chemical Context & Structural Analysis

To understand the lipophilicity of the target compound, we must deconstruct it into its functional contributions. The molecule consists of two opposing domains:

  • Lipophilic Core: The 2-chloro-4-fluorophenyl ring.[1] Halogenation increases lipophilicity (Cl > F) and metabolic resistance.

  • Hydrophilic Tether: The 2-methoxyethoxy chain (glycol ether). Unlike a simple propyl chain (which would increase LogP), the ether oxygen introduces a hydrogen bond acceptor, reducing the partition coefficient.

Fragment-Based LogP Prediction
  • Base: Benzene (LogP ~2.1)

  • + Cl & F: Increases LogP (Chlorobenzene ~2.8).

  • + Ether Oxygen: Decreases LogP.[2]

  • Net Effect: The target compound is predicted to possess a LogP comparable to its parent phenol, despite lacking a hydrogen bond donor.

Comparative Analysis: Target vs. Analogs

The following table contrasts the target compound with key structural alternatives. Data is synthesized from experimental values of fragments and consensus predictive algorithms (cLogP).

Table 1: Comparative Lipophilicity Profile

CompoundStructure DescriptionLogP (Approx.)Solubility ImpactApplication Context
Target 2-Cl-4-F-1-(2-methoxyethoxy)benzene 2.4 – 2.6 *High Balanced lead scaffold.
Analog A 2-Chloro-4-fluorophenol2.5 [1]ModerateAcidic H-bond donor (pKa ~8).
Analog B 2-Chloro-4-fluoroanisole3.1 [2]LowStandard hydrophobic ether.
Analog C 2-Chloro-4-fluorotoluene3.7 [3]Very LowHighly lipophilic, metabolic liability.
Analog D (2-Methoxyethoxy)benzene1.4 [4]Very HighNon-halogenated solubility control.

*Predicted value based on fragment contribution of -OCH2CH2OCH3 vs -OCH3 (approx -0.5 to -0.6 LogP delta).

Technical Insight

Comparing Analog B (Anisole) to the Target : The addition of the ethoxy ether group (-CH2-O-CH3 vs -CH3) typically reduces LogP by 0.5–0.7 units. This confirms that the target molecule is engineered to retain the steric bulk of an alkoxy group while mitigating the lipophilicity penalty usually associated with chain extension.

Experimental Protocol: HPLC-Based LogP Determination

For precise validation, we recommend the OECD 117 HPLC method over the Shake-Flask method. The HPLC method is faster, requires less sample, and is insensitive to impurities.

Methodology: Reversed-Phase HPLC Estimation

Objective: Determine the LogP of the target by correlating its retention time (


) with a calibration curve of reference standards with known LogP values.
Step 1: System Setup
  • Instrument: Agilent 1260 Infinity II or equivalent HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic.

    • Note: The pH should be neutral (buffered to pH 7.4 using 10mM phosphate) to ensure the phenol analog (if used as ref) remains un-ionized, though the target is non-ionizable.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Temperature: 25°C.

Step 2: Reference Standards Preparation

Prepare a mixed standard solution (0.1 mg/mL in MeOH) containing compounds with LogP values bracketing the target:

  • Acetanilide (LogP 0.[2]16) - Low anchor.

  • Acetophenone (LogP 1.58).

  • Benzene (LogP 2.13).

  • Chlorobenzene (LogP 2.84).

  • Naphthalene (LogP 3.30) - High anchor.

  • Thiourea (LogP N/A) - Determination of Dead Time (

    
    ).
    
Step 3: Data Acquisition & Calculation
  • Inject Thiourea to determine dead time (

    
    ).
    
  • Inject Reference Mix and record retention times (

    
    ).
    
  • Inject Target Compound (2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene).

  • Calculate the Capacity Factor (

    
    ) for all peaks:
    
    
    
    
  • Construct a calibration curve: Plot

    
     (y-axis) vs. Known LogP (x-axis).
    
  • Interpolate the Target's LogP using its measured

    
    .
    

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for validating the lipophilicity of the target compound using the HPLC protocol described above.

HPLC_LogP_Protocol Start Start: Sample Prep Ref_Std Prepare Reference Standards (LogP 0.2 - 3.5) Start->Ref_Std Inject_Target Inject Target Compound (Measure tR) Start->Inject_Target Dead_Time Inject Thiourea (Determine t0) Ref_Std->Dead_Time Inject_Ref Inject Ref Mix (Measure tR) Dead_Time->Inject_Ref Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 Inject_Ref->Calc_K Inject_Target->Calc_K Regression Linear Regression Log k vs. Log P Calc_K->Regression Result Interpolate Target LogP Regression->Result

Figure 1: OECD 117 HPLC-based LogP determination workflow, correlating retention time with lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74814, 2-Chloro-4-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96747, 2-Chloro-4-fluorotoluene. Retrieved from [Link]

  • Cheméo. Benzene, (2-methoxyethoxy)- Chemical Properties. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards further study. In this guide, we delve into the analytical methodologies for confirming the structure of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, a substituted aromatic ether with potential applications in various fields of chemical research.

While single-crystal X-ray crystallography stands as the definitive method for structural elucidation, its application is contingent on the ability to grow high-quality crystals. Therefore, a comparative analysis with other powerful spectroscopic techniques is essential for a comprehensive understanding of the molecule's structure and for situations where crystallography is not feasible. This guide will provide an in-depth comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering insights into the experimental workflows, data interpretation, and the unique advantages each technique brings to the structural confirmation of our target molecule.

Due to the absence of publicly available X-ray crystallography data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, this guide will utilize 2-chloro-4-fluoroanisole as a closely related structural analogue for the purposes of demonstrating the crystallographic workflow and for providing representative spectroscopic data. This substitution allows for a practical and illustrative comparison of the analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement within a molecule, yielding precise bond lengths, bond angles, and the overall three-dimensional conformation.

Experimental Workflow

The journey from a powdered sample to a fully resolved crystal structure is a meticulous process that demands patience and precision.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Screening & Optimization A->B C Crystallization (Slow Evaporation, Vapor Diffusion, etc.) B->C D Crystal Harvesting & Mounting C->D E Mount Crystal on Diffractometer D->E F Data Collection Strategy E->F G X-ray Diffraction Data Acquisition F->G H Data Processing & Integration G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation & CIF File Generation J->K

A simplified workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth: The initial and often most challenging step is to grow a single, diffraction-quality crystal.[1] This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to slowly evaporate, or using techniques like vapor diffusion or cooling.[1]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3][4]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.[2]

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[2] This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, precise atomic coordinates.[2]

Data Interpretation

The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters. This data provides an unambiguous confirmation of the molecular structure.

Table 1: Hypothetical X-ray Crystallography Data Summary for a 2-Chloro-4-fluoro-aromatic Ether

ParameterExpected Value/Information
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-Cl, C-F, C-O, C-C (aromatic)
Bond Angles (°)Angles around the benzene ring and substituents
Torsion Angles (°)Defines the conformation of the methoxyethoxy chain

A Powerful Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and versatile technique for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Experimental Workflow

NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Lock, Tune, and Shim C->D E Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra D->E F Fourier Transform & Phasing E->F G Baseline Correction & Integration F->G H Peak Picking & Chemical Shift Referencing G->H I Spectral Analysis & Structure Elucidation H->I

A general workflow for NMR-based structure elucidation.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube.[6]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.[7][8] The probe is tuned to the appropriate frequencies for the nuclei being observed.[7][8]

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are run to gather comprehensive structural information.[9]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.[10]

Data Interpretation
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular skeleton.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H6.8 - 7.3mAromatic Protons
¹H~4.2t-O-CH₂-CH₂-O-
¹H~3.8t-O-CH₂-CH₂-O-
¹H~3.5s-O-CH₃
¹³C150 - 160dJ(C-F)C-F
¹³C145 - 155sC-O (aromatic)
¹³C115 - 130mAromatic CH & C-Cl
¹³C~71t-O-CH₂-CH₂-O-
¹³C~69t-O-CH₂-CH₂-O-
¹³C~59q-O-CH₃

Determining Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable clues about its structure.

Experimental Workflow

Mass Spectrometry Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Analysis A Introduce Sample (e.g., GC, LC, Direct Infusion) B Ionize Sample (e.g., EI, ESI) A->B C Accelerate Ions B->C D Separate Ions by m/z Ratio C->D E Detect Ions D->E F Generate Mass Spectrum E->F G Interpret Spectrum (Molecular Ion & Fragmentation) F->G

A generalized workflow for mass spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).[12]

  • Ionization: The sample molecules are ionized. For volatile compounds like our target molecule, Electron Ionization (EI) is a common method.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Interpretation

The mass spectrum of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion and chlorine-containing fragments, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation patterns would likely involve cleavage of the ether linkages.

Table 3: Expected Mass Spectrometry Data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

m/z ValueInterpretation
220/222Molecular Ion ([M]⁺/[M+2]⁺)
175/177Loss of -CH₂CH₂OCH₃
157/159Loss of -OCH₂CH₂OCH₃
59[CH₃OCH₂]⁺

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Workflow

FTIR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Place a Drop of Liquid Sample on ATR Crystal or between Salt Plates B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Generate Absorbance/Transmittance Spectrum C->D E Identify Characteristic Absorption Bands D->E

A typical workflow for FTIR analysis of a liquid sample.

Step-by-Step Methodology:

  • Sample Preparation: For a liquid sample, a drop is placed on an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g., NaCl, KBr).[13][14]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is collected to subtract any atmospheric or solvent absorptions.[13]

  • Sample Spectrum: The sample spectrum is then acquired.[13]

  • Data Analysis: The instrument software ratios the sample spectrum against the background to produce the final infrared spectrum.

Data Interpretation

The FTIR spectrum is a plot of infrared intensity versus wavenumber. Specific absorption bands correspond to the vibrations of particular functional groups.

Table 4: Expected FTIR Absorption Bands for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3100C-H stretchAromatic
~2850-2960C-H stretchAliphatic (methoxyethoxy)
~1500-1600C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1100C-O stretchAliphatic ether
~1000-1100C-F stretchFluoroaromatic
~700-800C-Cl stretchChloroaromatic

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Obtained Absolute 3D structure, bond lengths, bond anglesConnectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Requirements Single crystal (0.1-0.3 mm)Soluble sample (1-10 mg) in deuterated solventSmall amount (µg-ng), often volatileSmall amount (liquid or solid)
Strengths Unambiguous structure determinationProvides detailed structural information in solutionHigh sensitivity, determines molecular formulaFast, non-destructive, easy to use
Limitations Crystal growth can be a major bottleneckCan be complex to interpret for large molecules, lower sensitivity than MSFragmentation can be complex, doesn't provide stereochemistryProvides limited connectivity information
Best For... Definitive proof of structurePrimary tool for structure elucidation in solutionConfirming molecular weight and formulaRapid screening for functional groups

Conclusion

The structural confirmation of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, like any novel chemical entity, requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms, its reliance on high-quality crystals makes it not always accessible.

In such cases, a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a powerful and often sufficient alternative for complete structural elucidation. NMR spectroscopy excels at mapping the carbon-hydrogen framework and establishing connectivity. Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition, with fragmentation patterns offering additional structural clues. FTIR spectroscopy serves as a rapid and straightforward method to identify the key functional groups present in the molecule.

By understanding the strengths and limitations of each technique, researchers can strategically employ these analytical tools to confidently and accurately determine the structure of their target molecules, a critical step in the journey of chemical discovery and development.

References

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Safety Operating Guide

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proper Disposal of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a core component of scientific integrity. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, a halogenated aromatic ether. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect our environment, and maintain compliance with regulatory standards.

Hazard Profile and Chemical Characterization

Understanding the intrinsic properties of a chemical is the foundation of its safe management. 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS No. 1036383-28-4) is a halogenated organic compound. Its structure, containing chlorine and fluorine atoms on an aromatic ring, dictates its chemical behavior, potential hazards, and the necessary disposal considerations.

According to available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation. Furthermore, it may cause long-lasting harmful effects to aquatic life, underscoring the critical need to prevent its release into the environment.

Table 1: Physicochemical and Hazard Data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

PropertyValue/InformationSource
CAS Number 1036383-28-4
Linear Formula C₉H₁₀ClFO₂
GHS Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life.
GHS Precautionary Statements P264, P270, P273, P280, P301+P312+P330, P305+P351+P338, P337+P313, P501
Physical State Not explicitly stated, but typical for similar compounds to be liquid or low-melting solid.
Incompatibilities Strong oxidizing agents.[1]

Regulatory Framework: Classifying as Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[2][3] 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, as a spent halogenated organic compound, falls under the purview of these regulations.

When discarded, this chemical and materials contaminated with it would likely be classified under the EPA's "F-listed" wastes from non-specific sources. Specifically, it aligns with waste codes such as F002 , which includes spent halogenated solvents like chlorobenzene and ortho-dichlorobenzene, and their mixtures.[4][5] Generators of hazardous waste are the first and most critical link in the management system and are responsible for correctly identifying and classifying their waste.[6]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins at the point of generation. Meticulous adherence to safety and segregation protocols is essential to prevent accidental exposure and ensure the waste is managed correctly by disposal facilities.

Personal Protective Equipment (PPE)

Given the hazards of eye irritation and potential skin effects, appropriate PPE is mandatory when handling 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene or its waste.[7] The selection of PPE is the last line of defense and should be based on a thorough risk assessment.[7]

  • Hand Protection : Chemically resistant gloves are required. Materials like Viton® or butyl rubber are often recommended for chlorinated aromatic compounds. Always consult the glove manufacturer's compatibility chart.[7]

  • Eye and Face Protection : At a minimum, chemical splash goggles are necessary.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][9]

  • Skin and Body Protection : A standard lab coat, fully buttoned, is required for all handling procedures.[10] For larger quantities or transfer operations, a chemical-resistant apron or coveralls should be used.[7]

  • Respiratory Protection : All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[7][10]

Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Designate a Waste Stream : 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene waste must be collected as Halogenated Organic Waste .[11] It must not be mixed with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[11][12][13]

  • Select an Appropriate Container : Use a clearly labeled, leak-proof container designated for halogenated organic waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass are typically suitable.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name and approximate concentration.[14]

  • Storage : Keep the waste container tightly sealed when not in use and store it in a well-ventilated, designated satellite accumulation area.[7][14] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[7]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Alert Personnel : Immediately alert colleagues in the area of the spill.[15]

  • Evacuate : If the spill is large, in a poorly ventilated area, or poses an immediate respiratory threat, evacuate the area.[7]

  • Assess the Spill : For a small, incidental spill that you are trained and equipped to handle, proceed with cleanup. For large or highly hazardous spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[15][16]

  • Cleanup Protocol for Small Spills :

    • Don the appropriate PPE as described in Section 3.1.

    • Control the spread of the liquid by creating a dike around the spill's edges using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[16][17]

    • Absorb the spilled material, working from the outside in.[18]

    • Carefully scoop the absorbent material and place it into a designated hazardous waste container.[18][19]

    • Decontaminate the spill surface with a mild detergent and water, then wipe dry with absorbent pads.[19]

    • Package all contaminated materials (gloves, pads, etc.) as hazardous waste and label the container accordingly.[19]

Approved Disposal Methodology: High-Temperature Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste treatment facility.[11][20]

The rationale for this method is rooted in the chemical's composition. The presence of chlorine and fluorine requires specific combustion conditions to ensure complete destruction and prevent the formation of highly toxic byproducts, such as dioxins and furans.[21]

  • Principle of Operation : Incineration is an engineered process that uses thermal decomposition in a highly oxidative environment to break down organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen halides (HCl, HF).[21]

  • Critical Parameters : To effectively destroy halogenated waste, incinerators must operate under stringent conditions:

    • Temperature : The combustion temperature must be sufficiently high. For hazardous waste containing over 1% halogenated organic substances, European directives mandate a temperature of at least 1100 °C.[22] Standard incineration for other wastes often occurs at a minimum of 850 °C.[22]

    • Residence Time : The waste and resulting gases must be held at this high temperature for a sufficient duration (e.g., at least two seconds) to ensure complete breakdown.[22][23]

    • Gas Scrubbing : The flue gas from the incinerator must pass through a robust treatment system, typically involving caustic scrubbers, to neutralize and remove the acid gases (HCl, HF) formed during combustion.[21]

Disposal via landfill is not an appropriate method for this liquid organic chemical due to its potential to leach into groundwater and cause long-term environmental harm.[24]

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide from waste generation to its final, compliant disposal. The process ensures that all regulatory and safety checkpoints are met.

G Disposal Workflow for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) cluster_2 Waste Disposal Coordination cluster_3 Final Disposition (Off-Site) A Step 1: Generation of Waste (e.g., reaction residues, contaminated labware) B Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste Place in 'Halogenated Organic Waste' Container B->C D Step 4: Secure & Label Container 'Hazardous Waste', Chemical Name, Date C->D E Step 5: Store in Designated SAA (Secure, Ventilated, Away from Incompatibles) D->E F Step 6: Log Waste (Maintain accurate inventory as per institutional policy) E->F G Step 7: Request Pickup (Contact institutional EHS office) F->G H Step 8: Prepare for Transport (Ensure container is sealed, properly labeled) G->H I Step 9: EHS Collection (Trained personnel collect waste) H->I J Step 10: Transport (Licensed hazardous waste transporter) I->J K Step 11: Treatment & Disposal (High-temperature incineration at a licensed TSDF) J->K L Step 12: Documentation (Cradle-to-grave manifest is completed and filed) K->L

Figure 1: A step-by-step workflow for the compliant disposal of halogenated organic waste.

This "cradle-to-grave" approach, mandated by the EPA, ensures that hazardous waste is tracked from its point of generation to its ultimate disposal, providing a chain of custody that guarantees responsible management.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.